Tripolin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19)/b12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKSBDLWMROKNU-WQLSENKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(C=CC(=C3)O)O)/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tripolin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripolin A is a novel small-molecule inhibitor that has garnered significant interest within the scientific community for its specific, non-ATP competitive inhibition of Aurora A kinase. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and its mechanism of action as a potent disruptor of mitotic progression. The information presented herein is intended to serve as a valuable resource for researchers engaged in oncology, cell biology, and drug discovery, offering insights into the therapeutic potential and experimental utility of this compound.
Chemical Structure and Identification
This compound is chemically identified as (3E)-3-[(2,5-Dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one. Its structure is characterized by an oxindole core linked to a dihydroxyphenyl group via a methylene bridge.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (3E)-3-[(2,5-Dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one[1] |
| CAS Number | 1148118-92-6[1][2] |
| Molecular Formula | C₁₅H₁₁NO₃[2] |
| Molecular Weight | 253.25 g/mol [2] |
| SMILES | OC1=CC=C(O)C(\C=C2/C(=O)NC3=C2C=CC=C3)=C1[3] |
| InChIKey | OMKSBDLWMROKNU-WQLSENKSSA-N[3] |
Physicochemical Properties
The known physicochemical properties of this compound are summarized below. It is important to note that comprehensive experimental data for all properties are not yet publicly available.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Yellow solid | [3] |
| Solubility | Soluble in DMSO | [3] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| pKa | Not reported |
Biological Activity and Mechanism of Action
This compound is a potent and specific inhibitor of Aurora A kinase, a key regulator of mitotic events.[2] Its mechanism of action is distinct from many other kinase inhibitors as it functions in a non-ATP competitive manner.[2]
Inhibition of Aurora A Kinase
This compound exhibits significant inhibitory activity against Aurora A kinase with a reported half-maximal inhibitory concentration (IC₅₀) of 1.5 µM.[4] Notably, it shows substantially less activity against the closely related Aurora B kinase, highlighting its specificity.[4]
Table 3: Inhibitory Activity of this compound
| Target | IC₅₀ |
| Aurora A Kinase | 1.5 µM[4] |
| Aurora B Kinase | > 10 µM |
Cellular Effects and Signaling Pathway
The inhibition of Aurora A kinase by this compound leads to a cascade of cellular events that ultimately disrupt the normal progression of mitosis. The primary effects observed include:
-
Reduced Autophosphorylation of Aurora A: this compound treatment leads to a decrease in the phosphorylation of Aurora A at Threonine-288, a critical step for its activation.
-
Defects in Mitotic Spindle Formation: Cells treated with this compound exhibit abnormalities in mitotic spindle assembly, including the formation of monopolar or multipolar spindles.[2]
-
Centrosome Integrity Defects: The integrity of centrosomes, the primary microtubule-organizing centers in animal cells, is compromised in the presence of this compound.[2]
-
Altered Microtubule Dynamics: this compound affects the dynamic instability of microtubules, which is crucial for proper spindle function.[2]
-
Mislocalization of HURP: this compound has been shown to alter the distribution of the microtubule-associated protein HURP (Hepatoma Up-Regulated Protein) on the mitotic spindle, revealing a novel aspect of Aurora A-mediated regulation.[2]
The following diagram illustrates the proposed signaling pathway affected by this compound:
References
- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Limited Proteolysis-Coupled Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of Tripolin A on Aurora A Kinase
This guide provides a comprehensive technical overview of the mechanism of action of this compound, a novel small-molecule inhibitor of Aurora A kinase. The document details its biochemical interaction, cellular effects, and the experimental protocols used for its characterization, offering valuable insights for researchers in oncology and drug development.
Executive Summary
Aurora A kinase is a critical regulator of mitosis, and its overexpression is linked to tumorigenesis, making it a prime target for cancer therapy.[1] this compound has been identified as a specific, non-ATP-competitive inhibitor of Aurora A kinase.[2][3][4] Unlike many kinase inhibitors that compete with ATP for the active site, this compound binds to a different site, offering a distinct mechanism of action.[5][6] In cellular contexts, this compound effectively reduces the active, phosphorylated form of Aurora A, leading to significant mitotic defects, including centrosome fragmentation, abnormal spindle formation, and altered microtubule dynamics.[2][3][5] Notably, it uniquely alters the distribution of the Aurora A substrate HURP on spindle microtubules without preventing its binding.[3][7] This guide synthesizes the available quantitative data, outlines key experimental methodologies, and provides visual representations of the pathways and processes involved.
Mechanism of Action: A Non-Competitive Inhibition Model
This compound's inhibitory action on Aurora A is distinguished by its non-ATP-competitive nature.[8][9] Kinase assays performed with varying concentrations of ATP show that the IC50 value for this compound remains constant, confirming that it does not compete with ATP for the kinase's active site.[6] This suggests an allosteric mechanism of inhibition.
In silico modeling predicts that this compound binds to Aurora A in a manner that is similar, but not identical, to the known inhibitor MLN8054.[3][7] Further biophysical evidence from Differential Scanning Fluorimetry (DSF) indicates a direct interaction. The melting temperature (Tm) of Aurora A increases in the presence of this compound, signifying that the inhibitor binding stabilizes the protein kinase.[6][10]
Quantitative Data Summary
The inhibitory and binding properties of this compound have been quantified through various biochemical and biophysical assays. The data highlights its potency and selectivity.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (µM) | Inhibition Type |
| This compound | Aurora A | 1.5 | Non-ATP Competitive |
| This compound | Aurora B | 7.0 | Not Specified |
| Tripolin B | Aurora A | 2.5 | ATP-Competitive |
| Tripolin B | Aurora B | 6.0 | ATP-Competitive |
| Data sourced from MedChemExpress and DC Chemicals.[11][12][13] |
Table 2: Biophysical Interaction with Aurora A
| Condition | Melting Temperature (Tm) | ΔTm (°C) |
| Aurora A alone | 45°C | N/A |
| Aurora A + this compound | 47°C | +2°C |
| Aurora A + Tripolin B | 53°C | +8°C |
| Data from Differential Scanning Fluorimetry (DSF) experiments.[6][10] The difference in ΔTm values suggests Tripolins A and B recognize different binding sites on Aurora A.[5] |
Cellular Mechanism and Downstream Effects
This compound's mechanism in living cells mirrors its biochemical activity, leading to potent inhibition of Aurora A function and resulting in characteristic mitotic failures.
Inhibition of Aurora A Activation
The activity of Aurora A is critically dependent on its autophosphorylation at Threonine 288 (T288) within its activation loop.[5] this compound treatment significantly reduces the levels of phosphorylated Aurora A (pT288) at the centrosomes.[5][14]
-
5-hour treatment (20 µM): 85% reduction in pAurora A levels.[5][14]
-
24-hour treatment (20 µM): 47% reduction in pAurora A levels.[5][14]
This de-phosphorylation leads to the inactivation of the kinase. Interestingly, while the active, spindle-bound fraction of Aurora A is reduced, total Aurora A protein levels remain unchanged, indicating the effect is on activity and localization, not protein degradation.[5][6]
Disruption of Mitotic Processes
The inhibition of Aurora A by this compound causes severe defects in cell division, consistent with phenotypes observed after Aurora A knockdown by RNAi.[2][3][5]
-
Centrosome Integrity: Aurora A is essential for centrosome maturation and separation. This compound treatment leads to pronounced centrosome fragmentation in nearly all mitotic cells (99% at 5h, 98% at 24h).[5]
-
Spindle Formation: Cells treated with this compound exhibit a range of spindle abnormalities, including monopolar, multipolar, and disorganized spindles.[10] This also results in a significantly reduced pole-to-pole distance in bipolar spindles.[5][10]
-
Microtubule Dynamics: The stability and organization of microtubules are affected, impacting both mitotic and interphase cells.[2][7]
Novel Regulation of HURP Distribution
A key finding from studies on this compound is its unique effect on the Hepatoma Up-Regulated Protein (HURP), a microtubule-associated protein and a direct substrate of Aurora A.[5][7] Phosphorylation of HURP by Aurora A is thought to control its binding to microtubules.[5] While other Aurora A inhibitors can displace HURP from the spindle, this compound does not significantly affect the total amount of HURP bound to microtubules.[5] Instead, it specifically alters its localization, disrupting the normal gradient distribution that concentrates HURP towards the chromosomes.[3][5][7] This discovery reveals a new layer of regulation where Aurora A controls not just the binding but also the precise positioning of its substrates on the mitotic spindle.
Key Experimental Protocols
The characterization of this compound involved several key in vitro and cell-based assays. The methodologies are summarized below.
In Vitro Kinase Assay
-
Objective: To determine the IC50 of this compound against Aurora kinases and to ascertain its mode of inhibition (ATP competitive vs. non-competitive).
-
Methodology:
-
Recombinant Aurora A or Aurora B kinase is incubated with a specific peptide substrate (e.g., using a fluorescence resonance energy transfer, FRET, based peptide) and a phosphate donor (ATP).[1]
-
The reaction is carried out in the presence of varying concentrations of this compound.
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically through fluorescence or luminescence.
-
To determine the mode of inhibition, the assay is repeated with several different fixed concentrations of ATP.
-
IC50 values are calculated from the dose-response curves. For this compound, the IC50 remained unchanged with increasing ATP concentrations, indicating non-ATP-competitive inhibition.[6]
-
Differential Scanning Fluorimetry (DSF)
-
Objective: To confirm direct binding of this compound to Aurora A and assess the binding-induced thermal stabilization.
-
Methodology:
-
Purified Aurora A protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.
-
The protein-dye mixture is prepared with and without the inhibitor (this compound).
-
The temperature of the samples is gradually increased in a real-time PCR machine.
-
As the protein unfolds due to heat, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.
-
The melting temperature (Tm), the midpoint of this transition, is calculated. An increase in Tm in the presence of the inhibitor indicates that it binds to and stabilizes the protein.[6][10]
-
Immunofluorescence Microscopy
-
Objective: To visualize and quantify the effects of this compound on Aurora A phosphorylation, localization, and downstream mitotic structures in cells.
-
Methodology:
-
Cell Culture & Treatment: HeLa cells are cultured on coverslips and treated with either a solvent control (DMSO) or a specified concentration of this compound (e.g., 20 µM) for various durations (e.g., 5 and 24 hours).[5][14]
-
Fixation & Permeabilization: Cells are fixed with a solution like 4% paraformaldehyde, followed by permeabilization with Triton X-100 to allow antibody access.
-
Immunostaining: Cells are incubated with primary antibodies against targets of interest (e.g., anti-pAurora A T288, anti-total Aurora A, anti-γ-tubulin for centrosomes, anti-α-tubulin for microtubules, anti-HURP).
-
Secondary Antibody Incubation: Fluorescently-labeled secondary antibodies that bind to the primary antibodies are applied. DNA is counterstained with DAPI.
-
Imaging & Analysis: Coverslips are mounted and imaged using a confocal or fluorescence microscope. Fluorescence intensity at specific locations (e.g., centrosomes, spindles) is quantified using imaging software.[5][10]
-
Western Blotting
-
Objective: To determine the effect of this compound on the total protein levels of Aurora A and other relevant proteins.
-
Methodology:
-
Mitotic cells are collected after treatment with this compound.
-
Cells are lysed, and total protein is extracted and quantified.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies (e.g., anti-Aurora A, anti-Aurora B, anti-phospho-Histone H3 Ser10, anti-α-tubulin as a loading control).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Results showed that this compound did not significantly affect total Aurora A protein levels.[5][14]
-
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the complex roles of Aurora A kinase. Its non-ATP-competitive mechanism of action provides an alternative to the more common active-site inhibitors, allowing for the dissection of kinase functions that may not be solely dependent on ATP binding.[3][7] The compound's unique effect on the spatial distribution of HURP highlights a nuanced regulatory role for Aurora A in organizing the mitotic spindle.[5] For drug development professionals, this compound serves as an important scaffold. Its distinct binding mode could be exploited to design new allosteric inhibitors with potentially higher specificity and different resistance profiles compared to ATP-competitive drugs. Further structure-activity relationship (SAR) studies based on the this compound chemical structure could lead to the development of more potent and selective next-generation Aurora A inhibitors for cancer therapy.[3][7]
References
- 1. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Creative Biolabs [creativebiolabs.net]
- 9. scbt.com [scbt.com]
- 10. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound Datasheet DC Chemicals [dcchemicals.com]
- 13. Tripolin B_TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
Tripolin A as a Non-ATP Competitive Inhibitor of Aurora A Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripolin A is a novel small-molecule inhibitor that has been identified as a specific, non-ATP competitive inhibitor of Aurora A kinase.[1][2][3][4] Aurora A is a crucial serine/threonine kinase that plays a pivotal role in the regulation of mitotic events, including centrosome maturation, spindle assembly, and cytokinesis.[5] Its overexpression is frequently observed in various human cancers, making it a compelling target for anti-cancer drug development. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of its effects on cellular signaling pathways.
Mechanism of Action
This compound exerts its inhibitory effect on Aurora A kinase through a non-ATP competitive mechanism.[1][2] This is evidenced by the fact that its inhibitory activity on Aurora A is not affected by increasing concentrations of ATP.[6] This mode of action distinguishes it from many other kinase inhibitors that compete with ATP for binding to the kinase's active site. The non-ATP competitive nature of this compound suggests that it binds to an allosteric site on the Aurora A kinase, inducing a conformational change that leads to inhibition of its catalytic activity. This is predicted to be similar, but not identical, to the binding of another non-ATP competitive inhibitor, MLN8054.[1][7]
The inhibition of Aurora A by this compound leads to a cascade of downstream cellular effects. Notably, it reduces the localization of phosphorylated Aurora A (pAurora A) on spindle microtubules.[1][3][4] This, in turn, affects centrosome integrity, leading to defects in mitotic spindle formation and length.[1][3][4] One of the key substrates of Aurora A is the Hepatoma Up-Regulated Protein (HURP), a microtubule-associated protein essential for proper spindle assembly.[1][7] this compound has been shown to affect the gradient distribution of HURP towards the chromosomes, without affecting its binding to microtubules, revealing a novel regulatory mechanism of mitotic microtubule stabilizers through Aurora A phosphorylation.[1][7]
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 Value (µM) | Inhibition Type | Reference |
| Aurora A | 1.5 | Non-ATP Competitive | [2] |
| Aurora B | 7.0 | Not specified | [2] |
Table 2: Cellular Effects of this compound on Aurora A and its Substrates
| Cellular Parameter | Treatment Conditions | Observed Effect | Reference |
| pAurora A (T288) levels on centrosomes | 20 µM this compound on HeLa cells | 85% reduction after 5 hours; 47% reduction after 24 hours | [8] |
| Total Aurora A on spindles | 20 µM this compound on HeLa cells | 81% reduction after 5 hours; 24% reduction after 24 hours | [8] |
| pHistone H3 (S10) levels (Aurora B substrate) | 20 µM this compound on HeLa cells | No significant inhibition | [8] |
| HURP localization | 20 µM this compound on HeLa cells | Altered gradient distribution towards chromosomes | [1][7] |
Table 3: Effects of this compound on Mitotic Spindle Morphology in HeLa Cells
| Spindle Phenotype | Control (DMSO) | 20 µM this compound (24h) |
| Normal Bipolar | ~80% | ~20% |
| Multipolar | <5% | ~30% |
| Monopolar | <5% | ~25% |
| Disorganized | ~10% | ~25% |
Data adapted from immunofluorescence studies described in Kesisova et al., 2013.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro Aurora A Kinase Assay
This protocol is for determining the in vitro inhibitory activity of this compound against Aurora A kinase.
Materials:
-
Recombinant human Aurora A kinase
-
Kemptide (LRRASLG) as a substrate
-
ATP
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[9]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant Aurora A kinase, and the kemptide substrate.
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the this compound dilutions to the wells of a microplate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
To determine the mode of inhibition, perform the assay with varying concentrations of ATP (e.g., 10 µM, 100 µM, 1 mM).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[9]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then quantified via a luciferase-luciferin reaction.[9]
-
Record the luminescence using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Culture and Synchronization
This protocol describes the culture of HeLa cells and their synchronization in mitosis for studying the cellular effects of this compound.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Thymidine
-
Nocodazole
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Culture HeLa cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
To synchronize cells at the G1/S boundary, treat the cells with 2 mM thymidine for 16-18 hours (first thymidine block).
-
Wash the cells twice with PBS and release them into fresh medium for 9 hours.
-
Add 2 mM thymidine again for 16-18 hours (second thymidine block).
-
To enrich for mitotic cells, wash the cells twice with PBS to release them from the second thymidine block and add fresh medium containing 100 ng/mL nocodazole.
-
Incubate for 12-14 hours. Mitotic cells can then be collected by mechanical shake-off.[10][11][12][13][14]
Immunofluorescence Staining
This protocol is for visualizing the effects of this compound on the localization of Aurora A, pAurora A, and HURP, as well as on spindle morphology.
Materials:
-
Synchronized HeLa cells grown on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibodies (e.g., anti-Aurora A, anti-pAurora A (T288), anti-HURP, anti-α-tubulin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst for DNA staining
-
Antifade mounting medium
-
Fluorescence microscope (confocal recommended)
Procedure:
-
Treat synchronized mitotic HeLa cells on coverslips with the desired concentration of this compound (e.g., 20 µM) for the specified duration (e.g., 5 or 24 hours).
-
Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in 3% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Stain the DNA with DAPI or Hoechst for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope. For detailed spindle analysis, acquire z-stacks using a confocal microscope.[15][16][17]
Western Blotting
This protocol is for analyzing the levels of total and phosphorylated proteins in cells treated with this compound.
Materials:
-
HeLa cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Aurora A, anti-pAurora A (T288), anti-pHistone H3 (S10), anti-α-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control HeLa cells in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Use a loading control, such as α-tubulin, to ensure equal protein loading.
Visualizations
Signaling Pathway
Caption: Signaling pathway of Aurora A and the inhibitory effect of this compound.
Experimental Workflow
Caption: General experimental workflow for characterizing this compound.
Mechanism of Inhibition
References
- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. This compound - Creative Biolabs [creativebiolabs.net]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Synchronization of HeLa Cells to Mitotic Subphases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synchronization of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 16. Automated Immunofluorescence Staining for Analysis of Mitotic Stages and Division Orientation in Brain Sections | Springer Nature Experiments [experiments.springernature.com]
- 17. Immunofluorescence of mitotic spindles by using monospecific antibody against bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Tripolin A: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Non-ATP Competitive Aurora A Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripolin A is a novel small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Discovered through a screening of potential kinase inhibitors, this compound exhibits a unique non-ATP competitive mechanism of action, distinguishing it from many other Aurora A inhibitors.[1][3] This technical guide provides an in-depth overview of the discovery, a detailed putative synthesis protocol, and the experimental methodologies used to characterize the biological activity of this compound. Furthermore, it elucidates the impact of this compound on the Aurora A signaling pathway, particularly its regulation of the microtubule-associated protein HURP. The quantitative data, experimental protocols, and signaling pathway diagrams presented herein are intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug discovery.
Discovery and Biological Activity
This compound was identified from a screen of 105 potential small-molecule inhibitors as a potent inhibitor of Aurora A kinase activity in vitro.[1][2] Subsequent studies in human cells confirmed its activity as a specific Aurora A inhibitor.[1][2]
Kinase Inhibitory Activity
This compound demonstrates selective inhibition of Aurora A kinase over Aurora B kinase. The inhibitory activity is independent of ATP concentration, confirming a non-ATP competitive mode of inhibition.[4]
| Kinase | IC50 (µM) | ATP Concentration for IC50 determination |
| Aurora A | 1.5 | Varied |
| Aurora B | 7.0 | Varied |
Table 1: In vitro inhibitory activity of this compound against Aurora A and Aurora B kinases.[4]
Cellular Effects of this compound
Treatment of human cells, such as HeLa cells, with this compound leads to a range of mitotic defects consistent with the inhibition of Aurora A kinase.[1][2] These effects include:
-
Reduction of Aurora A Autophosphorylation: this compound treatment significantly reduces the levels of autophosphorylated Aurora A at Threonine 288 (pT288), a marker of active Aurora A.
-
Defects in Spindle Formation: Cells treated with this compound exhibit a higher incidence of mitotic spindle abnormalities, including multipolar, misaligned, and disorganized spindles.[3]
-
Centrosome Integrity: Inhibition of Aurora A by this compound affects centrosome integrity.[1][2]
-
Regulation of HURP Distribution: this compound alters the gradient distribution of the Hepatoma Up-Regulated Protein (HURP) on spindle microtubules, without affecting its microtubule-binding ability. This suggests a novel mechanism of regulating mitotic microtubule stabilizers through Aurora A phosphorylation.[1]
Synthesis of this compound
Putative Synthetic Protocol: Knoevenagel Condensation
This protocol is based on general procedures for similar reactions and is provided as a guideline.[5][6]
Reaction:
References
Tripolin A's Effect on Microtubule Dynamics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripolin A is a novel, non-ATP competitive small-molecule inhibitor of Aurora A kinase.[1][2] While not directly binding to tubulin, this compound exerts significant effects on microtubule dynamics and organization by targeting a key regulatory kinase involved in mitotic progression. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on microtubule-associated proteins, and the downstream consequences for microtubule function. This document summarizes available quantitative data, details relevant experimental protocols for studying these effects, and presents visual diagrams of the pertinent signaling pathways and experimental workflows.
Introduction to this compound and Microtubule Dynamics
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability—stochastic switching between phases of growth and shrinkage—is tightly regulated by a host of microtubule-associated proteins (MAPs) and signaling molecules. Aurora A kinase is a critical serine/threonine kinase that plays a pivotal role in regulating microtubule dynamics, particularly during mitosis. It is involved in centrosome maturation, spindle assembly, and chromosome segregation.[3][4]
This compound has been identified as a specific inhibitor of Aurora A kinase, showing selectivity over Aurora B kinase in mammalian cells.[1][2] Its mechanism of action is centered on the allosteric inhibition of Aurora A, leading to a cascade of effects on microtubule-dependent processes. Understanding the precise effects of this compound on microtubule dynamics is crucial for its development as a potential therapeutic agent, particularly in oncology.
Quantitative Data on this compound's Effects
While direct quantitative data on the effect of this compound on microtubule dynamic parameters such as growth rate, shrinkage rate, catastrophe frequency, and rescue frequency are not extensively available in the public literature, several studies have quantified its biochemical and cellular effects that indirectly reflect its impact on microtubule organization and function.
| Parameter | Value/Effect | Cell Line/System | Reference |
| Aurora A Kinase Inhibition (IC50) | The IC50 value for this compound's inhibition of Aurora A kinase activity remained constant at different ATP concentrations, indicating a non-ATP competitive mode of inhibition.[1][2] | In vitro kinase assay | [1][2] |
| pAurora A (Thr288) Levels on Centrosomes | Reduction of 85% after 5 hours of treatment with 20 µM this compound.[1][2] | HeLa | [1][2] |
| Reduction of 47% after 24 hours of treatment with 20 µM this compound.[1][2] | HeLa | [1][2] | |
| Mean Pole-to-Pole Distance (Spindle Length) | 7.6 µm ± 1.3 µm in this compound (20 µM, 24h) treated cells.[1][2] | HeLa | [1][2] |
| 9.9 µm ± 0.7 µm in control (DMSO) cells.[1][2] | HeLa | [1][2] | |
| HURP Localization on Spindle Microtubules | No significant change in the overall binding of HURP to microtubules.[1] | HeLa | [1] |
| Altered gradient distribution of HURP, with a less pronounced accumulation towards the chromosomes.[1] | HeLa | [1] |
Signaling Pathway of this compound's Action on Microtubules
This compound's primary mechanism of action is the inhibition of Aurora A kinase. This kinase is a central node in the regulation of microtubule dynamics during mitosis. One of its key substrates is the Hepatoma Up-Regulated Protein (HURP), a microtubule-associated protein that plays a crucial role in stabilizing kinetochore-fibers. Aurora A phosphorylation of HURP is thought to regulate its microtubule-binding activity and localization. By inhibiting Aurora A, this compound disrupts this phosphorylation event, leading to altered HURP distribution on the mitotic spindle and consequently affecting spindle stability and function.
Caption: Signaling pathway of this compound's effect on microtubules.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of this compound on microtubule dynamics.
In Vitro Microtubule Dynamics Assay
This assay is designed to directly measure the effect of this compound on the dynamic parameters of microtubule polymerization.
Workflow:
Caption: Workflow for in vitro microtubule dynamics assay.
Detailed Steps:
-
Tubulin Preparation: Purified, polymerization-competent tubulin (e.g., bovine brain tubulin) is used. A fraction of the tubulin is fluorescently labeled (e.g., with rhodamine or Alexa Fluor dyes) to allow for visualization by fluorescence microscopy.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing tubulin at a concentration that supports dynamic instability (typically 10-15 µM), polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8), GTP (1 mM), and an oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching.
-
Drug Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is run in parallel.
-
Microscopy: The reaction mixture is warmed to 37°C and immediately observed using Total Internal Reflection Fluorescence (TIRF) microscopy. This technique allows for the visualization of individual microtubules growing from GMPCPP-stabilized microtubule seeds anchored to the coverslip surface.
-
Data Acquisition: Time-lapse images of the dynamic microtubules are acquired over a period of 10-20 minutes.
-
Data Analysis: Kymographs (space-time plots) are generated from the time-lapse movies for individual microtubules. From these kymographs, the rates of microtubule growth and shrinkage, as well as the frequencies of catastrophe (transition from growth to shrinkage) and rescue (transition from shrinkage to growth), are measured and compared between this compound-treated and control samples.
Immunofluorescence Staining of Microtubules in Cells
This protocol allows for the visualization of the overall microtubule network and spindle morphology in cells treated with this compound.
Workflow:
Caption: Workflow for immunofluorescence staining of microtubules.
Detailed Steps:
-
Cell Culture and Treatment: Cells (e.g., HeLa or other cancer cell lines) are grown on sterile glass coverslips. The cells are then treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration.
-
Fixation: The cells are fixed to preserve their structure. A common method is fixation with ice-cold methanol for 10 minutes, which also permeabilizes the cells. Alternatively, a two-step fixation with glutaraldehyde followed by reduction with sodium borohydride can be used for better preservation of microtubule structure.
-
Permeabilization: If not already permeabilized during fixation, cells are treated with a detergent such as Triton X-100 in phosphate-buffered saline (PBS) to allow antibodies to access the intracellular components.
-
Blocking: To prevent non-specific antibody binding, the cells are incubated in a blocking solution, typically PBS containing bovine serum albumin (BSA).
-
Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically recognizes a component of microtubules, most commonly anti-α-tubulin or anti-β-tubulin, diluted in blocking solution.
-
Secondary Antibody Incubation: After washing to remove unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: The cell nuclei are often counterstained with a DNA-binding dye like DAPI. The coverslips are then mounted onto microscope slides using an anti-fade mounting medium.
-
Imaging: The stained cells are visualized using a fluorescence microscope, such as a confocal or epifluorescence microscope. Images are captured to assess changes in microtubule organization, spindle morphology, and cell cycle progression.
Live-Cell Imaging of Microtubule Dynamics
This technique allows for the real-time visualization of microtubule dynamics in living cells following treatment with this compound.
Workflow:
References
- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
The Role of Tripolin A in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripolin A is a novel small-molecule inhibitor that has garnered significant interest in the field of cell cycle regulation and cancer research. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on the cell cycle. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key cellular pathways.
Core Mechanism of Action: Inhibition of Aurora A Kinase
This compound functions as a specific, non-ATP competitive inhibitor of Aurora A kinase[1]. Aurora A is a crucial serine/threonine kinase that plays a pivotal role in mitotic progression, including centrosome maturation and separation, spindle assembly, and chromosome alignment[2]. By inhibiting Aurora A, this compound disrupts these fundamental processes, leading to defects in cell division and ultimately inducing cell cycle arrest and apoptosis.
Quantitative Data on this compound Activity
The biological activity of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data available to date.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (µM) | Inhibition Mechanism | Reference |
| This compound | Aurora A | ~10 | Non-ATP Competitive | [3] |
| Tripolin B | Aurora A | ~20 | ATP Competitive | [3] |
Table 2: Cellular Effects on pAurora A Levels
| Cell Line | Treatment | Reduction in pAurora A (Thr288) | Reference |
| HeLa | 20 µM this compound for 5 hours | 85% | |
| HeLa | 20 µM this compound for 24 hours | 47% |
Note: A comprehensive table of IC50 values for this compound across a broad panel of cancer cell lines is not yet available in published literature.
Effects on Cell Cycle Progression
This compound induces cell cycle arrest, primarily at the G2/M phase, which is consistent with the inhibition of Aurora A kinase activity. This arrest prevents cells from entering mitosis, ultimately leading to apoptosis. While the induction of G2/M arrest has been observed, detailed quantitative analysis of cell cycle distribution across different cell lines and concentrations is a subject of ongoing research.
Signaling Pathway of this compound Action
This compound's primary molecular target is Aurora A kinase. The inhibition of this kinase disrupts a cascade of downstream signaling events that are critical for mitotic progression.
Caption: Signaling pathway illustrating this compound's inhibition of Aurora A kinase and its downstream effects on mitosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound (dissolved in DMSO)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for pAurora A and Cyclin B1
This technique is used to detect changes in the protein levels of phosphorylated Aurora A and Cyclin B1.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pAurora A (Thr288), anti-Aurora A, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Immunofluorescence for pAurora A and HURP Localization
This method allows for the visualization of the subcellular localization of phosphorylated Aurora A and HURP.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (anti-pAurora A (Thr288), anti-HURP)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound as required.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking solution for 30 minutes.
-
Incubate with primary antibodies for 1 hour at room temperature.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Flow Cytometry for Cell Cycle Analysis
This technique is used to quantify the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
PBS
-
Ethanol (70%, ice-cold) for fixation
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on cell cycle regulation.
Caption: A generalized experimental workflow for characterizing the effects of this compound.
Conclusion and Future Directions
This compound represents a promising tool for studying the intricate regulation of the cell cycle by Aurora A kinase. Its unique non-ATP competitive mechanism of inhibition offers a distinct advantage for dissecting specific kinase functions. The data presented in this guide highlight its potent anti-proliferative and pro-apoptotic effects, which are mediated through the disruption of critical mitotic events.
Future research should focus on expanding the quantitative analysis of this compound's effects across a wider range of cancer cell lines to establish a comprehensive sensitivity profile. Detailed studies on its impact on the G2/M checkpoint and the precise molecular players involved in this compound-induced apoptosis will further elucidate its therapeutic potential. The development of more potent and selective analogs based on the this compound scaffold could pave the way for novel anti-cancer therapies targeting Aurora A kinase.
References
Tripolin A and its Interaction with the HURP Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule Tripolin A and its interaction with the Hepatoma Upregulated Protein (HURP). It is designed to offer a comprehensive resource for researchers in cell biology and professionals in drug development, detailing the molecular mechanisms, experimental validation, and quantitative data associated with this interaction.
Executive Summary
This compound has been identified as a novel, non-ATP competitive inhibitor of Aurora A kinase. Its mechanism of action has significant implications for the regulation of mitotic events, particularly through its influence on the microtubule-associated protein, HURP. While this compound does not prevent the binding of HURP to microtubules, it specifically disrupts the characteristic gradient distribution of HURP along spindle microtubules, which is crucial for proper chromosome congression and segregation during mitosis. This guide synthesizes the key findings, presents quantitative data in a structured format, details the experimental protocols for validation, and provides visual representations of the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound and its effects.
Table 1: In Vitro Kinase Inhibition by this compound
| Kinase Target | This compound IC50 (µM) | Notes |
| Aurora A | 1.5 | Non-ATP competitive inhibition |
| Aurora B | 7.0 | |
| EGFR | 11.0 | |
| FGFR | 33.4 | |
| KDR | 17.9 | |
| IGF1R | 14.9 |
Table 2: Biophysical Interaction of this compound with Aurora A
| Parameter | Value | Method |
| ΔTm of Aurora A | +2°C | Differential Scanning Fluorimetry (DSF) |
Signaling Pathway and Molecular Interactions
This compound's primary target is Aurora A kinase, a key regulator of mitosis. Aurora A, in turn, phosphorylates a multitude of substrates, including HURP. The phosphorylation status of HURP is critical for its precise localization and function. The following diagram illustrates the signaling pathway affected by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and the Aurora A-HURP axis.
In Vitro Aurora A Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against Aurora A kinase.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
This compound
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and diluted this compound (or DMSO as a control) in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Immunofluorescence Staining for HURP Localization
This protocol details the visualization of HURP distribution in cultured cells treated with this compound.
Materials:
-
HeLa cells
-
Glass coverslips
-
This compound
-
DMSO
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., rabbit anti-HURP, mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 568)
-
DAPI-containing mounting medium
-
Confocal microscope
Procedure:
-
Seed HeLa cells on glass coverslips and allow them to adhere.
-
Treat the cells with this compound (e.g., 20 µM) or DMSO for the desired time.
-
Fix the cells with 4% PFA in PBS for 10 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.
-
Wash with PBS and mount the coverslips on microscope slides using a DAPI-containing mounting medium.
-
Acquire images using a confocal microscope.
-
For quantitative analysis, measure the fluorescence intensity of HURP along a line drawn from the spindle pole to the metaphase plate.
Co-Immunoprecipitation of Aurora A and HURP
This protocol is used to investigate the in-cell interaction between Aurora A and HURP.
Materials:
-
HeLa cells
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-Aurora A)
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blotting (e.g., anti-Aurora A, anti-HURP)
Procedure:
-
Lyse mitotic HeLa cells in lysis buffer.
-
Pre-clear the lysate with control IgG and protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (or control IgG) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against Aurora A and HURP.
Conclusion
This compound serves as a valuable chemical probe for dissecting the intricate regulation of mitotic spindle function. Its specific inhibition of Aurora A kinase, without disrupting the ATP-binding pocket, offers a unique tool to study the downstream consequences of reduced Aurora A activity. The observed alteration of the HURP gradient on spindle microtubules, rather than its complete displacement, highlights a nuanced regulatory mechanism orchestrated by Aurora A phosphorylation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of targeting the Aurora A-HURP axis in proliferative diseases and for a deeper understanding of the fundamental processes of cell division.
The Impact of Tripolin A on Centrosome Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripolin A is a novel small-molecule inhibitor that demonstrates a significant impact on centrosome integrity through its targeted inhibition of Aurora A kinase.[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting quantitative data on its effects, detailed experimental protocols for assessing centrosome integrity, and a visual representation of the implicated signaling pathway. This document is intended to serve as a comprehensive resource for researchers in cell biology and professionals involved in the development of therapeutic agents targeting mitotic regulators.
Introduction
The centrosome is the primary microtubule-organizing center (MTOC) in animal cells, playing a pivotal role in cell cycle progression, particularly in the formation of the bipolar spindle during mitosis. The integrity of the centrosome is paramount for accurate chromosome segregation, and its dysregulation is a hallmark of many cancers. Aurora A kinase is a key regulator of centrosome maturation and function. This compound has emerged as a specific, non-ATP competitive inhibitor of Aurora A kinase, making it a valuable tool for studying centrosome biology and a potential lead compound for anti-cancer therapies.[1][2] This guide explores the molecular and cellular consequences of this compound treatment with a focus on its effects on centrosome integrity.
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of Aurora A.[1] This inhibition is non-ATP competitive, suggesting that this compound binds to a site on the kinase distinct from the ATP-binding pocket.[1] The primary consequence of Aurora A inhibition by this compound is the reduced phosphorylation of its downstream substrates, which are critical for various mitotic processes.
One of the key substrates of Aurora A is the Hepatoma Up-Regulated Protein (HURP). Aurora A-mediated phosphorylation of HURP is essential for its proper localization and function in stabilizing kinetochore fibers. This compound treatment disrupts this process, leading to defects in spindle formation and chromosome alignment.[1] Furthermore, the inhibition of Aurora A by this compound directly affects the centrosome, leading to a loss of its structural integrity and compromising its ability to nucleate microtubules effectively.[1]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various cellular processes related to mitosis and centrosome function, as reported in Kesisova et al., 2013.[1]
Table 1: Effect of this compound on Mitotic Progression in HeLa Cells [1]
| Treatment Condition | Chromosome Misalignment (%) | Aberrant Spindle Formation (Tripolar) (%) | Total Mitotic Defects (%) |
| DMSO (Control) | 0 | 0 | 0 |
| 20 µM this compound (24h) | 66 | 33.3 | 99.3 |
Table 2: Effect of this compound on Aurora A Activity in HeLa Cells [1]
| Treatment Condition | Reduction in pAurora A (T288) Levels (%) |
| 20 µM this compound (5h) | 85 |
| 20 µM this compound (24h) | 47 |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's impact on centrosome integrity, adapted from Kesisova et al., 2013.[1]
Immunofluorescence Staining for Centrosome and Spindle Analysis
Objective: To visualize the effects of this compound on centrosome integrity and spindle morphology.
Materials:
-
HeLa cells
-
This compound (20 µM in DMSO)
-
DMSO (vehicle control)
-
Methanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies:
-
Mouse anti-α-tubulin
-
Rabbit anti-pericentrin
-
Rabbit anti-γ-tubulin
-
-
Secondary antibodies:
-
Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Alexa Fluor 594-conjugated goat anti-rabbit IgG
-
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Mounting medium
Procedure:
-
Seed HeLa cells on glass coverslips and culture to the desired confluency.
-
Treat cells with 20 µM this compound or DMSO for the desired duration (e.g., 24 hours).
-
Fix the cells by immersing the coverslips in ice-cold methanol for 10 minutes.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the primary antibody).
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies (e.g., anti-α-tubulin and anti-pericentrin/γ-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the DNA with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using a suitable mounting medium.
-
Visualize the cells using a fluorescence microscope.
Microtubule Regrowth Assay
Objective: To assess the microtubule nucleation capacity of centrosomes following this compound treatment.
Materials:
-
HeLa cells
-
This compound (20 µM in DMSO)
-
DMSO (vehicle control)
-
Complete medium (pre-warmed to 37°C)
-
Ice bath
-
Fixation and extraction buffer (e.g., 0.5% Triton X-100 in BRB80 buffer with protease inhibitors)
-
Primary antibody: Mouse anti-α-tubulin
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
DAPI
Procedure:
-
Culture and treat HeLa cells with this compound or DMSO as described above.
-
Depolymerize the existing microtubule network by incubating the cells on ice for 30 minutes in the presence of the compound.
-
Induce microtubule regrowth by replacing the cold medium with pre-warmed complete medium and incubating at 37°C for a short period (e.g., 1-5 minutes).
-
Immediately fix and extract the cells with fixation and extraction buffer for 1 minute.
-
Proceed with immunofluorescence staining for α-tubulin as described in the previous protocol, starting from the blocking step.
-
Acquire images using a fluorescence microscope and quantify the number and length of microtubules emanating from the centrosomes.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathway affected by this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound's effect on centrosome integrity.
Caption: Experimental workflow for analyzing this compound's effects.
Conclusion
This compound serves as a potent and specific inhibitor of Aurora A kinase, leading to significant disruptions in centrosome integrity and mitotic progression. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers investigating the intricate mechanisms of centrosome function and for those in pursuit of novel anti-cancer therapeutics. The visualization of the affected signaling pathway underscores the critical role of Aurora A in maintaining cellular fidelity during division and highlights the potential of its inhibitors, like this compound, in cancer treatment. Further research into the downstream effects of this compound will undoubtedly provide deeper insights into the complex regulation of the centrosome and the cell cycle.
References
- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 2. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Tripolin A: A Technical Guide for Studying Mitosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripolin A is a novel, cell-permeable small molecule that functions as a specific, non-ATP-competitive inhibitor of Aurora A kinase.[1][2][3] This property makes it a valuable tool for dissecting the intricate processes of mitosis. By selectively targeting Aurora A, this compound allows for the detailed study of the kinase's role in centrosome maturation, spindle assembly, and chromosome segregation, independent of ATP-binding site interactions.[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its application in mitosis research.
Introduction to this compound
Chemical Properties
| Property | Value |
| Chemical Name | (3E)-3-[(2,5-Dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one[7] |
| Molecular Formula | C₁₅H₁₁NO₃[7] |
| Molecular Weight | 253.25 g/mol [7] |
| CAS Number | 1148118-92-6[7][8] |
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of Aurora A. Unlike many kinase inhibitors that compete with ATP for binding to the enzyme's active site, this compound binds to an allosteric site.[1][2][5] This non-competitive inhibition leads to a reduction in the autophosphorylation of Aurora A at Threonine 288 (pT288), a critical step for its activation.[1] The inhibition of Aurora A disrupts its downstream signaling, impacting a multitude of mitotic events.
One of the key substrates of Aurora A is the Hepatoma Up-Regulated Protein (HURP). Aurora A-mediated phosphorylation of HURP is essential for its proper localization to the spindle microtubules near the chromosomes, where it plays a role in microtubule stabilization.[1][3][9] Treatment with this compound alters the gradient distribution of HURP on the mitotic spindle, demonstrating a novel mechanism of regulating mitotic microtubule stabilizers through Aurora A phosphorylation.[1][3]
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity of this compound.
Table 1: In Vitro Kinase Inhibition
| Kinase | IC₅₀ (µM) | Source |
| Aurora A | 1.5 | [8][10] |
| Aurora B | 7.0 | [8][10] |
Table 2: Cellular Effects of this compound in HeLa Cells
| Parameter | Treatment | Effect | Source |
| pAurora A (T288) levels on centrosomes | 20 µM this compound for 5h | 85% reduction | [1] |
| pAurora A (T288) levels on centrosomes | 20 µM this compound for 24h | 47% reduction | [1] |
| Total Aurora A on spindle | 20 µM this compound for 5h | 81% reduction | [1] |
| Total Aurora A on spindle | 20 µM this compound for 24h | 24% reduction | [1] |
| Mean pole-to-pole distance | 20 µM this compound for 24h | 7.6 µm ± 1.3 (vs. 9.9 µm ± 0.7 in control) | [1] |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study mitosis.
In Vitro Aurora A Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on Aurora A kinase activity.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[11]
-
ATP (concentration to be optimized based on the assay format)
-
Substrate peptide (e.g., Kemptide)[12]
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[11][12]
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of recombinant Aurora A kinase (e.g., 7 ng) to each well.[11]
-
Prepare a substrate/ATP mix in kinase buffer. The final concentration of ATP should be around the Km value for Aurora A if determining IC₅₀ in a non-competitive context.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.[11][12] This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value.
Immunofluorescence Staining for pAurora A and HURP
This protocol allows for the visualization of the subcellular localization of phosphorylated Aurora A and HURP in cells treated with this compound.
Materials:
-
HeLa cells
-
Glass coverslips
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies:
-
Rabbit anti-phospho-Aurora A (Thr288)
-
Mouse anti-HURP
-
Rabbit anti-α-tubulin
-
-
Fluorescently labeled secondary antibodies:
-
Goat anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Goat anti-mouse IgG (e.g., Alexa Fluor 568)
-
-
DAPI or Hoechst for DNA counterstaining
-
Mounting medium
Procedure:
-
Seed HeLa cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with 20 µM this compound or DMSO (vehicle control) for the desired time (e.g., 5 or 24 hours).[1]
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature or with ice-cold methanol for 5 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in 3% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the DNA with DAPI or Hoechst for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using a mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
Cell Cycle Analysis by Flow Cytometry (FACS)
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
HeLa cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
FACS tubes
Procedure:
-
Seed HeLa cells in a multi-well plate and treat them with the desired concentration of this compound or DMSO for a specific duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of PBS.
-
While vortexing gently, add 900 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 1 hour (or store at -20°C for longer periods).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in PI staining solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A).[10]
-
Incubate the cells at 37°C for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action on the Aurora A signaling pathway.
Experimental Workflow
Caption: Workflow for studying this compound's effects on mitosis.
Applications in Research and Drug Development
This compound's unique mode of action makes it a powerful tool for:
-
Dissecting Aurora A-specific pathways: By avoiding the ATP-binding site, this compound allows for a more precise interrogation of Aurora A's roles in mitosis.
-
Validating Aurora A as a therapeutic target: The phenotypic effects of this compound can be used to validate the consequences of Aurora A inhibition in various cancer cell lines.
-
Scaffold for drug development: As a non-ATP competitive inhibitor, the chemical structure of this compound can serve as a scaffold for the development of new allosteric inhibitors of Aurora A with potentially improved specificity and reduced off-target effects.[1][2][3]
-
Studying drug resistance: this compound can be used to investigate mechanisms of resistance to ATP-competitive Aurora A inhibitors.
Conclusion
This compound is a valuable and specific tool for researchers studying the complexities of mitosis. Its non-ATP-competitive inhibition of Aurora A provides a unique avenue to explore the kinase's functions in cell division. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of this compound in both basic research and preclinical drug development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. Quantitative analysis of microtubule self-assembly kinetics and tip structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro kinase assay [protocols.io]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. nanostring.com [nanostring.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Tripolin A: A Technical Guide on its Potential as a Cancer Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tripolin A is a novel, small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3][4] Its non-ATP competitive mechanism of action presents a distinct profile compared to many other kinase inhibitors.[1][3] Preclinical evidence demonstrates that this compound effectively disrupts critical mitotic processes, including spindle formation and centrosome integrity, leading to mitotic defects in cancer cells.[1][2][3] This technical guide provides a comprehensive overview of the current data on this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential cancer therapeutic. It is important to distinguish this compound from the similarly named but chemically and mechanistically distinct compound, Triptolide. This document focuses exclusively on this compound, the Aurora A kinase inhibitor.
Mechanism of Action
This compound functions as a specific, non-ATP competitive inhibitor of Aurora A kinase.[1][3][5] Unlike ATP-competitive inhibitors, this compound's inhibitory activity is not overcome by increasing concentrations of ATP, suggesting a different binding mode.[6] Its primary molecular target is Aurora A kinase, with significantly less activity against the closely related Aurora B kinase.[5]
The inhibition of Aurora A kinase by this compound leads to a cascade of effects on mitotic processes:
-
Reduced Aurora A Autophosphorylation: this compound treatment decreases the autophosphorylation of Aurora A at Threonine-288, a critical step for its activation. This leads to a reduction in the active form of Aurora A on both centrosomes and spindle microtubules.[3]
-
Disruption of Spindle Assembly: By inhibiting Aurora A, this compound causes significant mitotic spindle defects, including the formation of monopolar, multipolar, and disorganized spindles.[1][7] It also leads to a reduction in spindle length.[1][2]
-
Centrosome Fragmentation: Inhibition of Aurora A by this compound results in centrosome fragmentation, a phenotype consistent with Aurora A depletion.[1][3]
-
Altered Microtubule Dynamics: this compound affects microtubule dynamics in interphase cells, which is consistent with the role of Aurora A in regulating the microtubule network.[1][2]
-
Modulation of HURP Localization: this compound affects the distribution of Hepatoma Up-Regulated Protein (HURP), a substrate of Aurora A and a microtubule-associated protein. Specifically, it disrupts the normal gradient of HURP localization on kinetochore microtubules, without significantly affecting its binding to microtubules.[1][2] This suggests a novel regulatory mechanism of mitotic microtubule stabilizers through Aurora A phosphorylation.[1][2]
Signaling Pathway Diagram
References
- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 2. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for Tripolin A In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripolin A is a novel small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Unlike many kinase inhibitors that compete with ATP, this compound acts as a non-ATP competitive inhibitor.[1][2][3] This distinct mechanism of action makes it a valuable tool for studying the specific cellular functions of Aurora A kinase and a potential scaffold for the development of new anticancer therapeutics. Aurora A is frequently overexpressed in various human cancers, and its inhibition can lead to mitotic defects and cell death in tumor cells. These application notes provide a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound against Aurora A kinase.
Mechanism of Action of this compound
This compound inhibits the catalytic activity of Aurora A kinase without competing with ATP for its binding site.[1][2][3] This non-ATP competitive inhibition suggests that this compound binds to an allosteric site on the kinase, inducing a conformational change that prevents substrate phosphorylation. This mode of action can offer advantages in cellular contexts where ATP concentrations are high, potentially providing more consistent inhibition. In cell-based assays, this compound has been shown to reduce the autophosphorylation of Aurora A at Threonine-288, a critical step for its activation, leading to defects in mitotic spindle formation.[1]
Data Presentation
The inhibitory activity of this compound and its analogue, Tripolin B, has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | This compound IC50 (µM) | Tripolin B IC50 (µM) |
| Aurora A | 1.5 | 2.5 |
| Aurora B | 7.0 | 6.0 |
| EGFR | 11.0 | 71.7 |
| FGFR | 33.4 | 38.0 |
| KDR | 17.9 | 6.5 |
| IGF1R | 14.9 | 13.2 |
Data sourced from Kesisova et al., 2013.[4]
Experimental Protocols
The following is a detailed protocol for a representative in vitro kinase assay to determine the inhibitory activity of this compound against Aurora A kinase. This protocol is based on a generic ADP-Glo™ Kinase Assay format, as the specific details of the two in vitro assays used in the primary literature for this compound are not fully described.[1] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human Aurora A kinase
-
Kemptide (LRRASLG), a generic Aurora kinase substrate
-
This compound
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well white, opaque microplates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare a solution of Aurora A kinase in kinase buffer.
-
Prepare a solution of Kemptide substrate and ATP in kinase buffer. The final concentration of ATP should be at or near the Km for Aurora A.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add 5 µL of the this compound serial dilutions or vehicle control (DMSO in kinase buffer).
-
Add 10 µL of the Aurora A kinase solution to each well.
-
Incubate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the Kemptide/ATP solution to each well.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Aurora A Signaling Pathway
The following diagram illustrates the central role of Aurora A kinase in mitotic progression, a pathway that is inhibited by this compound.
Caption: Aurora A activation and its role in mitosis.
Experimental Workflow for In Vitro Kinase Assay
This diagram outlines the key steps in the in vitro kinase assay to evaluate this compound.
Caption: Workflow for this compound in vitro kinase assay.
Logical Relationship of this compound Inhibition
This diagram illustrates the logical flow from this compound's mechanism of action to its cellular effects.
Caption: Mechanism of this compound-induced mitotic defects.
References
- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Selectivity of Tripolins against a panel of kinases. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for Using Tripolin A in Cell-Based Spindle Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tripolin A, a potent and specific inhibitor of Aurora A kinase, in cell-based assays to analyze mitotic spindle formation and function. Detailed protocols for cell culture, drug treatment, and immunofluorescence analysis are provided, along with expected quantitative outcomes and mechanistic insights.
Introduction
This compound is a novel small-molecule inhibitor of Aurora A kinase, a key regulator of mitosis.[1][2] Unlike many kinase inhibitors, this compound acts in a non-ATP-competitive manner.[2][3] Its primary mechanism of action involves disrupting the interaction between Aurora A and its activating protein, TPX2 (Targeting Protein for Xklp2).[1][4][5] This disruption prevents the proper localization and activation of Aurora A at the mitotic spindle, leading to significant defects in spindle assembly, centrosome integrity, and chromosome alignment.[2][6] These characteristics make this compound a valuable tool for studying the roles of Aurora A in mitosis and for screening potential anti-cancer therapeutics that target mitotic progression.
Mechanism of Action
This compound's inhibitory effect on Aurora A kinase leads to a cascade of events that disrupt the formation and function of the mitotic spindle. By preventing the binding of TPX2 to Aurora A, this compound effectively blocks the localization of activated Aurora A to spindle microtubules.[1][5] This leads to a reduction in the phosphorylation of key Aurora A substrates involved in spindle assembly and stability.[1] The consequences of this compound treatment include centrosome fragmentation, formation of abnormal mitotic spindles (monopolar and multipolar), and chromosome misalignment, ultimately leading to mitotic arrest.[2][4]
Data Presentation: Quantitative Effects of this compound on Mitotic Cells
The following table summarizes the quantitative effects of this compound treatment on HeLa cells as reported in the literature. This data provides a baseline for expected outcomes in similar cell-based assays.
| Parameter | Control (DMSO) | This compound Treatment | Citation |
| Mitotic Defects (24h) | |||
| Chromosome Misalignment | Not Reported | 66% | [4] |
| Aberrant Spindle Formation (Tripolar) | Not Reported | 33.3% | [4] |
| Total Mitotic Defects | Not Reported | 99.3% | [4] |
| Spindle Pole Abnormalities | |||
| Acentrosomal Spindle Poles (5h) | Not Reported | 33% | [1] |
| Acentrosomal Spindle Poles (24h) | Not Reported | 25% | [1] |
| Spindle Length (24h) | 9.9 µm ± 0.7 | 7.6 µm ± 1.3 | [1] |
Experimental Protocols
This section provides detailed protocols for performing cell-based spindle analysis using this compound. The primary method described is immunofluorescence microscopy, a standard technique for visualizing the mitotic spindle and its components.[7][8]
Protocol 1: Cell Culture and this compound Treatment
Materials:
-
HeLa cells (or other suitable human cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well plates with sterile glass coverslips
Procedure:
-
Cell Seeding: Seed HeLa cells onto sterile glass coverslips in 6-well plates at a density that will result in 50-70% confluency at the time of treatment.
-
Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium. A final concentration in the range of 1-10 µM is recommended based on published data, but should be optimized for your specific cell line and experimental goals.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or DMSO.
-
-
Incubation: Incubate the cells for the desired duration. For observing significant mitotic defects, incubation times of 5 to 24 hours are recommended.[1][4]
Protocol 2: Immunofluorescence Staining for Spindle Analysis
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies:
-
Mouse anti-α-tubulin antibody (for visualizing microtubules)
-
Rabbit anti-Pericentrin or anti-γ-tubulin antibody (for visualizing centrosomes)
-
-
Secondary Antibodies:
-
Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Goat anti-rabbit IgG conjugated to a different fluorescent dye (e.g., Alexa Fluor 594)
-
-
DAPI (4',6-diamidino-2-phenylindole) solution (for counterstaining DNA)
-
Mounting Medium
Procedure:
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add the fixation solution and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add the permeabilization buffer and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add the blocking solution and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in the blocking solution according to the manufacturer's recommendations.
-
Aspirate the blocking solution and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibodies in the blocking solution.
-
Add the diluted secondary antibody solution and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using a suitable mounting medium.
-
-
Microscopy and Image Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Capture images of mitotic cells in different treatment groups.
-
Analyze the images to quantify phenotypes such as spindle morphology (bipolar, monopolar, multipolar), spindle length, and chromosome alignment.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced mitotic defects.
Experimental Workflow for Spindle Analysis
Caption: Workflow for analyzing spindle defects using this compound.
References
- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of small molecule inhibitors of the Aurora-A/TPX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 8. Immunofluorescence of mitotic spindles by using monospecific antibody against bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tripolin A Treatment of HeLa Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Tripolin A, a novel Aurora A kinase inhibitor, for the treatment of HeLa human cervical cancer cells. Detailed protocols for cell culture, treatment, and subsequent analysis are provided, along with key quantitative data and a visualization of the experimental workflow and the targeted signaling pathway.
Introduction
This compound is a small-molecule, non-ATP competitive inhibitor of Aurora A kinase, a key regulator of mitosis.[1] Elevated expression of Aurora A kinase is frequently observed in various cancers, including cervical cancer, making it a promising target for cancer therapy. This compound has been shown to disrupt mitotic processes in human cells by affecting centrosome integrity, spindle formation, and microtubule dynamics, consistent with Aurora A inhibition.[1] It also uniquely alters the distribution of the Aurora A substrate HURP (Hepatoma Up-Regulated Protein) on microtubules.[1] This document outlines the protocols for studying the effects of this compound on HeLa cells.
Data Presentation
Quantitative Analysis of this compound Effects on HeLa Cells
| Parameter | This compound Concentration | Result |
| IC50 (µM) | Varies | To be determined |
| Cell Viability (%) | Control (DMSO) | ~100% |
| 1 µM | TBD | |
| 5 µM | TBD | |
| 10 µM | TBD | |
| Apoptosis Rate (%) | Control (DMSO) | Baseline |
| 1 µM | TBD | |
| 5 µM | TBD | |
| 10 µM | TBD | |
| Cell Cycle Distribution (%) | Control (DMSO) | G1: TBD, S: TBD, G2/M: TBD |
| 1 µM | G1: TBD, S: TBD, G2/M: TBD | |
| 5 µM | G1: TBD, S: TBD, G2/M: TBD | |
| 10 µM | G1: TBD, S: TBD, G2/M: TBD |
TBD: To Be Determined by experimentation.
Experimental Protocols
HeLa Cell Culture
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Maintain HeLa cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.[2]
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with fresh medium, centrifuge the cell suspension, and resuspend the cell pellet in a fresh medium for plating.
This compound Treatment
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
HeLa cells plated in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis)
Protocol:
-
Seed HeLa cells at the desired density in culture plates and allow them to attach overnight.
-
Prepare serial dilutions of this compound in a complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Aspirate the overnight culture medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) group.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Protocol:
-
Following this compound treatment in a 96-well plate, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
After treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
Materials:
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for this compound treatment of HeLa cells.
Caption: Targeted signaling pathway of this compound in HeLa cells.
References
Tripolin A: A Tool for Elucidating HURP's Dynamic Localization on the Mitotic Spindle
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatoma Up-Regulated Protein (HURP) is a crucial microtubule-associated protein (MAP) that plays a significant role in the proper formation and function of the mitotic spindle. Its precise localization to the kinetochore microtubules (k-fibers) near the chromosomes is essential for accurate chromosome congression and segregation. The dynamic distribution of HURP is, in part, regulated by the Aurora A kinase, a key mitotic regulator. Tripolin A, a novel small-molecule inhibitor of Aurora A kinase, serves as a valuable chemical tool to dissect the mechanisms governing HURP's localization and function. These application notes provide detailed protocols for utilizing this compound to study the mislocalization of HURP on the mitotic spindle, offering insights into the Aurora A-mediated signaling pathway.
Mechanism of Action
This compound acts as a non-ATP competitive inhibitor of Aurora A kinase.[1] Inhibition of Aurora A by this compound leads to a significant reduction in the phosphorylation of Aurora A on the spindle.[2] This, in turn, affects the spatial distribution of its downstream substrates, including HURP. Specifically, this compound treatment disrupts the characteristic gradient of HURP localization, which is typically concentrated on the spindle microtubules in the vicinity of the chromosomes.[1] Instead, this compound causes a redistribution of HURP towards the spindle poles.[1] This alteration in HURP's localization provides a powerful method to study the functional consequences of its mislocalization on spindle assembly and chromosome segregation.
Data Presentation
Quantitative Effects of this compound on Aurora A and Mitotic Spindle
The following table summarizes the quantitative data on the effects of this compound treatment on HeLa cells.
| Parameter | Treatment | Duration | Result | Reference |
| Phosphorylated Aurora A (pAurora A) Levels | 20 µM this compound | 5 hours | 85% reduction | [2] |
| Phosphorylated Aurora A (pAurora A) Levels | 20 µM this compound | 24 hours | 47% reduction | [2] |
| Total Spindle-Bound Aurora A | 20 µM this compound | 5 hours | 81% reduction | [2] |
| Total Spindle-Bound Aurora A | 20 µM this compound | 24 hours | 24% reduction | [2] |
| Mitotic Defects | 20 µM this compound | 24 hours | 99.3% of cells | [3] |
| - Chromosome Misalignment | 20 µM this compound | 24 hours | 66% of cells | [3] |
| - Tripolar Spindles | 20 µM this compound | 24 hours | 33.3% of cells | [3] |
| Centrosome Fragmentation | 20 µM this compound | 5 hours | 99% of cells | [1] |
| Centrosome Fragmentation | 20 µM this compound | 24 hours | 98% of cells | [1] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the culture of HeLa cells and their treatment with this compound to induce HURP mislocalization.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well plates with sterile glass coverslips
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed HeLa cells onto sterile glass coverslips in 6-well plates at a density that will result in 50-60% confluency after 24 hours.
-
Cell Culture: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed culture medium to a final concentration of 20 µM.
-
For the control, prepare a corresponding dilution of DMSO in the culture medium.
-
Aspirate the old medium from the wells and replace it with the medium containing either this compound or DMSO.
-
-
Incubation: Incubate the cells for 5 or 24 hours at 37°C in a 5% CO₂ incubator.
Protocol 2: Immunofluorescence Staining for HURP and α-tubulin
This protocol details the immunofluorescence staining procedure to visualize HURP and microtubules (via α-tubulin) in treated and control cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies:
-
Rabbit anti-HURP antibody
-
Mouse anti-α-tubulin antibody
-
-
Secondary antibodies:
-
Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Alexa Fluor 568-conjugated goat anti-mouse IgG
-
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Mounting medium
Procedure:
-
Fixation:
-
After incubation with this compound or DMSO, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-HURP and anti-α-tubulin) to their optimal concentrations in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibodies in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
DNA Staining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature.
-
Wash the coverslips twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
-
Microscopy: Visualize the cells using a fluorescence or confocal microscope. Capture images of mitotic cells in the control and this compound-treated samples.
Protocol 3: Quantitative Analysis of HURP Localization
This protocol describes a method to quantify the change in HURP distribution on the mitotic spindle.
Materials:
-
Fluorescence microscopy images of mitotic cells stained for HURP, α-tubulin, and DNA.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Image Acquisition: Acquire z-stacks of metaphase cells to capture the entire spindle.
-
Spindle Selection: In the image analysis software, identify metaphase cells with a well-defined bipolar spindle.
-
Line Scan Analysis:
-
Draw a line along the pole-to-pole axis of the mitotic spindle.
-
Measure the fluorescence intensity of the HURP signal along this line.
-
Normalize the intensity values to the maximum intensity within the same spindle.
-
Interpolate the spindle length to allow for averaging across multiple cells.
-
-
Data Analysis:
-
Plot the average normalized HURP intensity as a function of the normalized spindle length for both control and this compound-treated cells.
-
Observe the shift in the peak HURP intensity from the chromosome-proximal region in control cells to a more pole-ward distribution in treated cells.
-
Visualizations
Signaling Pathway
Caption: Aurora A pathway and this compound's effect on HURP.
Experimental Workflow
Caption: Workflow for analyzing HURP localization.
References
- 1. Aurora A Regulates the Activity of HURP by Controlling the Accessibility of Its Microtubule-binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Tripolin A: A Chemical Probe for Unraveling Aurora A Kinase Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tripolin A is a novel, potent, and cell-permeable small molecule inhibitor of Aurora A kinase.[1][2][3] Its non-ATP competitive mechanism of action provides a valuable tool for dissecting the specific roles of Aurora A in cellular processes, distinguishing its functions from those dependent on ATP-binding competition.[1][4] These characteristics make this compound an effective chemical probe for investigating the diverse functions of Aurora A in mitosis, such as centrosome maturation, spindle assembly, and microtubule dynamics, as well as its non-mitotic roles in cancer biology.[1][3][5] This document provides detailed application notes and experimental protocols for the utilization of this compound as a chemical probe for Aurora A function.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating its comparison and application in experimental design.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (µM) | Inhibition Mode |
| Aurora A | 1.5 | Non-ATP Competitive |
| Aurora B | 7.0 | - |
| EGFR | 11.0 | - |
| FGFR | 33.4 | - |
| KDR | 17.9 | - |
| IGF1R | 14.9 | - |
Data sourced from Kesisova et al., 2013.[1]
Table 2: Cellular Effects of this compound on Aurora A Activity in HeLa Cells
| Treatment | Duration (hours) | Reduction in pAurora A (T288) Levels |
| 20 µM this compound | 5 | ~85% |
| 20 µM this compound | 24 | ~47% |
Data sourced from Kesisova et al., 2013.[1]
Experimental Protocols
In Vitro Aurora A Kinase Assay
This protocol is designed to assess the inhibitory activity of this compound against Aurora A kinase.
Materials:
-
Recombinant human Aurora A kinase (e.g., Promega, BPS Bioscience)
-
Kemptide (LRRASLG) as a substrate
-
ATP
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
96-well or 384-well plates (white, low volume for luminescence)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer. A typical starting concentration range is 0.01 µM to 100 µM.
-
In a multi-well plate, add 1 µl of the this compound dilution or vehicle control (e.g., DMSO).
-
Add 2 µl of Aurora A kinase (e.g., 5 ng/µl) to each well.
-
Prepare a substrate/ATP mix. For example, a final concentration of 25 µM ATP and an appropriate concentration of Kemptide.
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit by following the manufacturer’s instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
Immunofluorescence Staining for Aurora A Inhibition in Cultured Cells
This protocol allows for the visualization of the effects of this compound on Aurora A localization and the phosphorylation of its substrates in cells. This example uses HeLa cells.
Materials:
-
HeLa cells
-
Glass coverslips
-
Cell culture medium
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibodies:
-
Rabbit anti-pAurora A (Thr288)
-
Mouse anti-α-tubulin
-
-
Fluorophore-conjugated secondary antibodies:
-
Goat anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Goat anti-mouse IgG (e.g., Alexa Fluor 594)
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Seed HeLa cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with 20 µM this compound or DMSO for the desired time (e.g., 5 or 24 hours).[7]
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorophore-conjugated secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
Cell Viability Assay
This protocol determines the effect of this compound on cell proliferation and viability. The MTT assay is a common method.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Aurora A signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for characterizing this compound.
Caption: Non-ATP competitive inhibition mechanism of this compound.
References
- 1. Item - Selectivity of Tripolins against a panel of kinases. - Public Library of Science - Figshare [plos.figshare.com]
- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
Application Note: Protocol for Assessing Tripolin A's Effect on Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tripolin A is a novel, non-ATP competitive small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Aurora kinases are a family of serine/threonine kinases that play crucial roles in orchestrating mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation.[3][4] Overexpression of Aurora A is frequently observed in various human cancers and is linked to oncogenic transformation and chromosomal instability.[5] This makes Aurora A a compelling target for cancer therapy. This compound's ability to inhibit Aurora A leads to defects in spindle formation, disruption of centrosome integrity, and ultimately, an arrest in cell proliferation.[2]
This document provides detailed protocols for assessing the anti-proliferative effects of this compound on cancer cell lines using three standard in vitro assays: the MTT assay for cell viability, the BrdU assay for DNA synthesis, and cell cycle analysis by flow cytometry.
Mechanism of Action & Signaling Pathway
Aurora A kinase activity is tightly regulated and peaks during the G2 and M phases of the cell cycle.[6] It localizes to centrosomes and spindle microtubules, where it phosphorylates a multitude of substrates essential for proper mitosis.[4][7] Key functions of Aurora A include:
-
Centrosome Maturation and Separation: Essential for the formation of a bipolar spindle.
-
Spindle Assembly: Regulates microtubule dynamics and stability.[3]
-
Mitotic Entry: Contributes to the activation of the Cdk1/Cyclin B complex, which triggers entry into mitosis.[5]
This compound inhibits Aurora A, leading to a cascade of mitotic failures. This disruption prevents cells from completing mitosis, typically causing them to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[6][8][9]
Overall Experimental Workflow
The general workflow for assessing the anti-proliferative effects of this compound involves treating cultured cancer cells with varying concentrations of the compound and then evaluating the outcomes using specific assays.
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Proliferation
This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: BrdU Assay for DNA Synthesis
This assay measures the rate of DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.
Materials:
-
Cells cultured in chamber slides or 96-well plates
-
BrdU labeling solution (10 µM in culture medium)
-
Fixation/Denaturation solution (e.g., 2M HCl or a commercial reagent)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-BrdU primary antibody
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol (Steps 1-3).
-
BrdU Labeling: Two hours before the end of the treatment period, add BrdU labeling solution to each well. Incubate for 2 hours at 37°C.
-
Fixation: Remove the labeling solution and wash cells twice with PBS. Fix the cells for 30 minutes at room temperature.
-
Denaturation: Wash with PBS. Add a DNA denaturation solution (e.g., 2M HCl) and incubate for 30 minutes at room temperature to expose the incorporated BrdU. Neutralize with a buffer like 0.1 M sodium borate.
-
Staining: Wash cells with PBS. Permeabilize and block the cells. Incubate with the anti-BrdU primary antibody, followed by incubation with the fluorescently-labeled secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging/Measurement: Visualize the cells using a fluorescence microscope. The percentage of BrdU-positive cells can be quantified. Alternatively, use a plate reader for a high-throughput quantitative readout.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI), a fluorescent dye that binds to DNA, to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Inhibition of Aurora A is expected to cause an accumulation of cells in the G2/M phase.[8][9]
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet with ice-cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
The IC50 value is highly dependent on the cell line and assay conditions.[10] The following are illustrative values for this compound after a 48-hour treatment, as determined by an MTT assay.
| Cell Line | Cancer Type | Representative IC50 (µM) |
| HeLa | Cervical Cancer | 1.5 |
| A549 | Lung Cancer | 2.8 |
| MCF-7 | Breast Cancer | 3.2 |
| U2OS | Osteosarcoma | 0.9 |
Table 2: Representative Data from MTT Assay
This table shows the effect of increasing concentrations of this compound on the viability of HeLa cells after 48 hours.
| This compound (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 0.5 | 1.02 ± 0.06 | 81.6% |
| 1.0 | 0.81 ± 0.05 | 64.8% |
| 1.5 | 0.63 ± 0.04 | 50.4% |
| 2.5 | 0.35 ± 0.03 | 28.0% |
| 5.0 | 0.15 ± 0.02 | 12.0% |
Table 3: Representative Cell Cycle Distribution Data (HeLa Cells, 24h Treatment)
Flow cytometry data showing a dose-dependent increase in the percentage of cells in the G2/M phase, which is the expected phenotype for an Aurora A inhibitor.[9]
| This compound (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 (Vehicle) | 55.2% | 28.1% | 16.7% |
| 1.0 | 45.8% | 15.5% | 38.7% |
| 2.5 | 30.1% | 8.7% | 61.2% |
Conclusion
The protocols outlined in this application note provide a robust framework for characterizing the anti-proliferative activity of this compound. By employing assays that measure cell viability (MTT), DNA synthesis (BrdU), and cell cycle distribution (flow cytometry), researchers can obtain comprehensive data on the compound's mechanism of action. The expected outcome of this compound treatment is a dose-dependent decrease in cell viability and proliferation, accompanied by a significant arrest of cells in the G2/M phase of the cell cycle, consistent with its role as an Aurora A kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. rupress.org [rupress.org]
- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of Aurora A and B kinases effectively induces cell cycle arrest in t(8;21) acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Tripolin A in Combination Cancer Therapy: Application Notes and Protocols for Researchers
For research, scientific, and drug development professionals, this document provides detailed application notes and experimental protocols for investigating the synergistic potential of Tripolin A, a selective Aurora A kinase inhibitor, in combination with other anticancer agents. The information is based on existing literature on this compound and analogous studies with other Aurora A inhibitors.
Application Notes
This compound is a small molecule that selectively inhibits Aurora A kinase, a key regulator of mitotic progression.[1] Overexpression of Aurora A is common in many cancers and is associated with poor prognosis and resistance to certain chemotherapies.[2][3] Inhibition of Aurora A by agents like this compound can lead to mitotic arrest and apoptosis in cancer cells.[4][5] Emerging evidence with other Aurora A inhibitors suggests that combination therapy can offer synergistic or additive effects, overcoming drug resistance and enhancing therapeutic efficacy.[6][7][8] This document outlines protocols for exploring the combinatorial effects of this compound with other cancer drugs, focusing on synergistic cytotoxicity, apoptosis induction, and elucidation of the underlying molecular mechanisms.
Combination with TRAIL (TNF-related apoptosis-inducing ligand)
Rationale: Many cancer cells develop resistance to TRAIL-induced apoptosis. Aurora A kinase inhibitors have been shown to sensitize cancer cells to TRAIL. The combination of an Aurora A inhibitor with TRAIL or DR5 agonists can lead to enhanced apoptosis.[7]
Mechanism of Synergy: Inhibition of Aurora A can lead to a decrease in the expression of decoy receptors for TRAIL and an increase in the expression of Death Receptor 5 (DR5), thereby augmenting the pro-apoptotic signaling cascade initiated by TRAIL.[7] This dual action enhances both the intrinsic and extrinsic apoptotic pathways.[7]
Combination with Proteasome Inhibitors (e.g., Bortezomib)
Rationale: Proteasome inhibitors like Bortezomib are effective in treating certain hematological malignancies, such as multiple myeloma, but resistance can develop.[8][9] Preclinical and clinical studies have shown that combining an Aurora A kinase inhibitor with Bortezomib can be a promising therapeutic strategy for relapsed or refractory multiple myeloma.[8][9][10]
Mechanism of Synergy: Both Aurora A kinase and the proteasome are critical for cell cycle progression and protein homeostasis. Their combined inhibition can lead to a synergistic induction of apoptosis in cancer cells.[8] The exact molecular mechanisms are still under investigation but likely involve enhanced cell cycle arrest and disruption of key survival pathways.
Combination with Chemotherapeutic Agents (e.g., Taxanes)
Rationale: Taxanes, such as paclitaxel and docetaxel, are microtubule-stabilizing agents widely used in cancer chemotherapy. However, their efficacy can be limited by drug resistance, which is sometimes associated with Aurora A overexpression.[2][3] Combining an Aurora A inhibitor with taxanes may overcome this resistance and enhance their antitumor activity.[6]
Mechanism of Synergy: Aurora A inhibitors can disrupt mitotic spindle formation, complementing the action of taxanes on microtubule stability. This combination can lead to a more profound mitotic catastrophe and subsequent apoptosis.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and other Aurora A inhibitors.
| Drug | Assay Type | Cell Line/Target | IC50 Value | Reference |
| This compound | In vitro kinase assay | Aurora A Kinase | ~10 µM | [12][13] |
| MLN8237 | Cell Proliferation | TIB-48 (PTCL) | ~80 nM | [5] |
| MLN8237 | Cell Proliferation | CRL-2396 (PTCL) | ~100 nM | [5] |
Table 1: IC50 Values for Single-Agent Aurora A Inhibitors.
| Combination | Cell Line(s) | Effect | Quantitative Metric | Reference |
| MLN8237 + Apo2L/TRAIL | Melanoma | Synergistic Apoptosis | Increased Annexin V+ cells | [7] |
| MLN8237 + Bortezomib | Multiple Myeloma | Clinical Response | ORR: 26% (Phase I) | [9] |
| MLN8237 + Cyclophosphamide | Lymphoma | Synergistic Effect & Tumor Regression | p=0.022 vs single agent | [14] |
Table 2: Summary of Synergistic Effects in Combination Therapies.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the effect of this compound in combination with another drug on cancer cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
DMSO (Dimethyl sulfoxide)[16]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[16]
-
Prepare serial dilutions of this compound and the combination drug, both alone and in combination, in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[16]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The synergistic effect can be quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.[17]
Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound in combination with another drug using flow cytometry.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination drug
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[18]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination for the desired time (e.g., 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of this compound combinations on key signaling proteins.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination drug
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-Aurora A, anti-DR5, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and treat with the drug combinations for the indicated times.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.
Visualizations
Caption: Experimental workflow for assessing synergistic effects.
Caption: this compound and TRAIL combination signaling pathway.
Caption: Logic diagram of this compound combination therapy.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Synergism between inhibitors of Aurora A and KIF11 overcomes KIF15‐dependent drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora A overexpression in breast cancer patients induces taxane resistance and results in worse prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect | Auctores [auctoresonline.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Phase Ib Study of the combination of Aurora Kinase Inhibitor alisertib (MLN8237) and bortezomib in Relapsed or Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. mayo.edu [mayo.edu]
- 11. Aurora Inhibitor MLN8237 in Combination with Docetaxel Enhances Apoptosis and Antitumor Activity in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Item - Tripolins inhibit Aurora kinase activity in vitro. - figshare - Figshare [figshare.com]
- 14. Inhibition of Aurora A Kinase in Combination with Chemotherapy Induces Synthetic Lethality and Overcomes Chemoresistance in Myc-Overexpressing Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT Assay [protocols.io]
- 17. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tripolin A solubility and stability in cell culture media
Disclaimer: Information regarding a compound specifically named "Tripolin A" is limited in publicly available scientific literature. The following guide provides general best practices and troubleshooting advice for working with novel small molecule inhibitors in cell culture, based on established laboratory procedures. Researchers should always perform compound-specific validation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated out of solution when I added it to my cell culture media. What should I do?
A1: Precipitation is a common issue with hydrophobic small molecules. Here are several troubleshooting steps:
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Check your final DMSO concentration: Ensure the final concentration of DMSO in your cell culture media is at a non-toxic level, typically below 0.5%. High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate when diluted into an aqueous solution.
-
Use a serum-containing medium for initial dilutions: Serum proteins can help to stabilize hydrophobic compounds and prevent precipitation. You can perform serial dilutions in a medium containing fetal bovine serum (FBS) before adding it to your final cell culture.
-
Warm the media: Gently warming the cell culture media to 37°C before adding the compound can sometimes help with solubility.
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the media immediately after adding the this compound stock solution.
-
Test different media formulations: The composition of the cell culture medium can influence the solubility of a compound. If precipitation persists, consider testing the solubility in different types of media (e.g., DMEM vs. RPMI-1640).
Q2: I'm seeing inconsistent results in my cell-based assays with this compound. What could be the cause?
A2: Inconsistent results can stem from several factors related to compound stability and handling:
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Compound degradation: this compound, like many small molecules, may be unstable in aqueous solutions over time. Prepare fresh dilutions from your DMSO stock for each experiment. Avoid storing diluted solutions in cell culture media for extended periods.
-
Freeze-thaw cycles: Repeatedly freezing and thawing your DMSO stock solution can lead to compound degradation. Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.
-
Adsorption to plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your experiments. Using low-adhesion microplates and pipette tips can help mitigate this issue.
-
Cell density and health: Ensure that you are using a consistent cell density and that your cells are healthy and in the logarithmic growth phase for all experiments.
Q3: How should I store the powdered form and DMSO stock solutions of this compound?
A3: Proper storage is critical for maintaining the integrity of the compound:
-
Powder: Store the powdered form of this compound in a tightly sealed container at -20°C, protected from light and moisture.
-
DMSO Stock Solution: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When thawing an aliquot, allow it to come to room temperature slowly and vortex gently before use.
Quantitative Data Summary
The following table provides a hypothetical summary of this compound solubility in common laboratory solvents and cell culture media. Note: This data is illustrative and should be experimentally determined for your specific batch of this compound.
| Solvent / Medium | Maximum Solubility (Hypothetical) | Notes |
| DMSO | ≥ 50 mM | Recommended for primary stock solutions. |
| Ethanol | ~10 mM | May be used as an alternative solvent, but check for cell toxicity. |
| PBS (pH 7.4) | < 1 µM | Poorly soluble in aqueous buffers. |
| DMEM + 10% FBS | ~10-50 µM | Solubility is enhanced by the presence of serum proteins. |
| RPMI-1640 + 10% FBS | ~10-50 µM | Similar to DMEM, solubility is aided by serum. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
-
Materials:
-
This compound (powder form)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile, low-adhesion tips
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
-
Procedure for 10 mM Stock Solution: a. Allow the this compound powder to come to room temperature before opening the vial to prevent condensation. b. Weigh out the desired amount of this compound powder using an analytical balance. c. Calculate the volume of DMSO required to achieve a 10 mM concentration. d. Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. e. Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication may be used if necessary. f. Aliquot the 10 mM stock solution into single-use, light-protected microcentrifuge tubes. g. Store the aliquots at -20°C or -80°C.
-
Procedure for Preparing Working Dilutions in Cell Culture Media: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Vortex the stock solution gently. c. Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations. d. Vortex the diluted solutions immediately after each dilution step. e. Use the freshly prepared working dilutions for your cell-based assays immediately.
Visualizations
Caption: Workflow for assessing this compound solubility and stability.
Caption: Hypothetical signaling pathway of an Aurora A kinase inhibitor.
Technical Support Center: Tripolin A Immunofluorescence Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Tripolin A in immunofluorescence experiments.
Troubleshooting Guide
This guide addresses common issues encountered during immunofluorescence (IF) staining when using this compound, a known Aurora A kinase inhibitor.
Question: Why am I observing a weak or no fluorescent signal for my protein of interest after this compound treatment?
Answer:
Several factors could contribute to a weak or absent signal. Consider the following possibilities and solutions:
-
Altered Protein Localization: this compound, by inhibiting Aurora A kinase, can alter the subcellular localization of its substrates. For example, the Hepatoma Up-Regulated Protein (HURP), a microtubule-associated protein, changes its distribution on the mitotic spindle upon this compound treatment. Instead of its typical gradient distribution favoring proximity to chromosomes, it may show increased signal towards the spindle poles[1]. Ensure you are imaging the entire relevant cellular compartment.
-
Reduced Protein Expression or Phosphorylation: Inhibition of Aurora A can lead to downstream effects on protein expression or the specific phosphorylation state of your target.
-
Solution: Confirm the overall protein level using a complementary technique like Western blotting. If you are using a phospho-specific antibody, the signal reduction might be an expected outcome of Aurora A inhibition.
-
-
Standard Immunofluorescence Issues: General immunofluorescence problems can also be the culprit.
-
Antibody Concentration: The primary or secondary antibody concentration may be too low. Perform a titration to determine the optimal dilution[2].
-
Incubation Time: The primary antibody incubation time might be insufficient. Consider increasing the incubation time, for instance, to overnight at 4°C.
-
Photobleaching: Protect your samples from light during incubations and imaging to prevent fluorophore quenching[3].
-
Fixation and Permeabilization: The fixation or permeabilization protocol might be suboptimal for your specific antigen. Refer to the detailed protocol below and consider trying alternative methods if issues persist[3][4].
-
Question: I am seeing high background or non-specific staining in my this compound-treated cells. What could be the cause?
Answer:
High background can obscure your specific signal. Here are some potential causes and solutions:
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high, leading to non-specific binding[2]. Try reducing the antibody concentrations.
-
Insufficient Blocking: Inadequate blocking can result in non-specific antibody binding. Ensure you are using an appropriate blocking solution (e.g., 5% normal serum from the same species as the secondary antibody) and blocking for a sufficient amount of time (e.g., 60 minutes)[4].
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background noise. Increase the number and duration of your wash steps[4].
-
Cellular Stress or Death: High concentrations of this compound or prolonged treatment can induce cellular stress or apoptosis, which can sometimes lead to increased non-specific antibody binding or autofluorescence.
-
Solution: Titrate the concentration of this compound to the lowest effective dose and optimize the treatment duration. Include a vehicle-treated control (e.g., DMSO) to compare background levels[1].
-
-
Autofluorescence: Some of the background may be inherent autofluorescence from the cells, especially after fixation.
-
Solution: Image an unstained control sample to assess the level of autofluorescence. If it is high, you can try using a different fixation method or a commercial autofluorescence quenching kit[3].
-
Question: The morphology of my cells, particularly the mitotic spindles, looks abnormal after this compound treatment. Is this expected?
Answer:
Yes, this is an expected outcome of this compound treatment. This compound inhibits Aurora A kinase, a key regulator of mitosis. Consequently, you may observe:
-
Shorter Mitotic Spindles: Cells treated with this compound often exhibit a reduction in spindle length[1].
-
Spindle Pole Abnormalities and Disorganized Spindles: Inhibition of Aurora A can lead to defects in centrosome integrity and spindle formation, resulting in disorganized or abnormal mitotic spindles[1].
-
Altered Microtubule Organization: In interphase cells, this compound can affect microtubule dynamics, leading to a disorganized microtubule network[1].
These morphological changes are consistent with the known mechanism of action of this compound and indicate that the compound is active in your experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor of Aurora A kinase[1]. It acts as a non-ATP competitive inhibitor, meaning it does not bind to the ATP-binding pocket of the kinase[1]. By inhibiting Aurora A, this compound interferes with several mitotic processes, including centrosome maturation, spindle assembly, and chromosome segregation[1].
Q2: What is the recommended working concentration and treatment time for this compound in immunofluorescence experiments?
A2: The optimal concentration and treatment time can vary depending on the cell type and the specific biological question. A common starting point is a concentration of 20 µM this compound for a duration of 5 to 24 hours[1]. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q3: Are there any known off-target effects of this compound that I should be aware of?
A3: Studies have shown that this compound is a specific inhibitor of Aurora A and does not significantly inhibit the closely related Aurora B kinase in human cells[1]. While off-target effects are a potential concern for any small molecule inhibitor, this compound has demonstrated a high degree of specificity for Aurora A in the context of the reported studies[1][5][6]. However, it is always good practice to include appropriate controls, such as comparing the phenotype to that of Aurora A knockdown by RNAi, to confirm the specificity of the observed effects[1].
Q4: Can I use this compound in combination with other drugs or inhibitors?
A4: Yes, this compound can be used in combination with other compounds to investigate synergistic effects or to dissect complex cellular pathways. When doing so, it is crucial to perform preliminary experiments to ensure that the solvents and concentrations of the combined drugs are compatible and do not lead to non-specific toxicity.
Quantitative Data
The following table summarizes the quantitative effects of this compound on spindle length as reported in the literature.
| Treatment | Mean Pole-to-Pole Distance (µm) | Standard Deviation (SD) |
| Control (DMSO) | 9.9 | 0.7 |
| 20 µM this compound (24h) | 7.6 | 1.3 |
Data from a study on HeLa cells, based on pericentrin staining. The difference between control and this compound-treated cells was statistically significant (p<0.0001)[1].
Experimental Protocols
Detailed Immunofluorescence Protocol for Microtubule and Associated Protein Staining
This protocol is a general guideline and may require optimization for your specific cell type and antibodies.
-
Cell Culture and Treatment:
-
Plate cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-only control (e.g., DMSO).
-
-
Fixation:
-
Carefully remove the culture medium.
-
Gently wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix the cells with ice-cold methanol for 5-10 minutes at -20°C. Alternatively, fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
If using PFA, wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if using PFA fixation):
-
Incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in a blocking solution (e.g., 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS with 0.1% Tween 20) for at least 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking solution.
-
Incubate the coverslips with the primary antibody solution in a humidified chamber for 1 hour at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the coverslips three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled secondary antibody in the blocking solution.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Washing:
-
Wash the coverslips three times with PBST for 5 minutes each in the dark.
-
-
Counterstaining (Optional):
-
Incubate the coverslips with a DNA stain (e.g., DAPI or Hoechst) diluted in PBS for 5-10 minutes.
-
Wash the coverslips once with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with clear nail polish.
-
Store the slides at 4°C in the dark until imaging.
-
Visualizations
Caption: Aurora A signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound immunofluorescence experiments.
References
- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
Potential off-target effects of Tripolin A
Welcome to the technical support center for Tripolin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential experimental issues, with a focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel, potent, and specific small-molecule inhibitor of Aurora A kinase.[1][2] It functions as a non-ATP competitive inhibitor, meaning it does not bind to the ATP-binding pocket of the kinase.[2] Its inhibitory action on Aurora A leads to defects in mitotic spindle formation, centrosome integrity, and microtubule dynamics, consistent with phenotypes observed from Aurora A inhibition by other specific inhibitors or RNAi.[1][2]
Q2: What is the known selectivity profile of this compound?
In vitro studies have shown that both this compound and a related compound, Tripolin B, inhibit Aurora A kinase activity. However, in human cell lines, only this compound demonstrates significant inhibitory activity against Aurora A.[1][2] It has been reported to not have a significant effect on the closely related Aurora B kinase in mammalian cells, suggesting a degree of specificity.[2]
Q3: Are there any documented off-target effects for this compound?
Currently, there is limited publicly available data systematically profiling the off-target effects of this compound against a broad range of kinases or other protein families. While it shows selectivity for Aurora A over Aurora B in cells, the possibility of other, unintended molecular interactions cannot be entirely ruled out without comprehensive screening.[2] Off-target effects are a common consideration for small-molecule inhibitors.[3][4]
Q4: How can I differentiate between on-target and potential off-target effects in my experiments?
Distinguishing between on-target and off-target effects is a critical aspect of pharmacological studies. Here are several recommended strategies:
-
Phenotype Correlation: Compare your observed phenotype with previously published results from Aurora A inhibition using other specific inhibitors (e.g., MLN8054, MLN8237) or genetic knockdown (RNAi/CRISPR).[1][2]
-
Dose-Response Analysis: A clear dose-response relationship that correlates with the IC50 for Aurora A inhibition is indicative of an on-target effect. Off-target effects may appear at higher concentrations.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a form of Aurora A that is resistant to this compound. If the phenotype is rescued, it is likely an on-target effect.
-
Use of Structurally Unrelated Inhibitors: Confirm your findings with a structurally different Aurora A inhibitor. If you observe the same phenotype, it is more likely to be an on-target effect.
Q5: What are some general considerations for potential off-target effects of kinase inhibitors?
Kinase inhibitors can sometimes exhibit off-target activity due to the conserved nature of the ATP-binding site across the kinome. Even non-ATP competitive inhibitors may bind to allosteric sites on other proteins. Potential off-target effects can lead to unexpected cellular responses, toxicity, or confounding experimental results.[3][5] Therefore, careful validation and control experiments are essential.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations for this compound and the related compound Tripolin B against Aurora A and Aurora B kinases in vitro.
| Compound | Target | IC50 (µM) | Inhibition Type | Notes |
| This compound | Aurora A | ~5 | Non-ATP Competitive | Effective in human cells.[2] |
| Aurora B | - | - | No significant effect in cells reported.[2] | |
| Tripolin B | Aurora A | 2.5 | ATP-Competitive | No inhibitory effect observed in cells.[6] |
| Aurora B | 6.0 | ATP-Competitive | No inhibitory effect observed in cells.[6] |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Higher than expected cytotoxicity is observed.
-
Question: I am observing significant cell death at concentrations expected to be specific for Aurora A inhibition. Could this be an off-target effect?
-
Answer: While this compound's primary target is Aurora A, high cytotoxicity could result from several factors:
-
On-Target Mitotic Catastrophe: Inhibition of Aurora A can lead to severe mitotic defects, ultimately causing cell death. This is an expected on-target effect, especially after prolonged exposure.[2]
-
Potential Off-Target Toxicity: At higher concentrations or in sensitive cell lines, off-target effects on other essential proteins could contribute to cytotoxicity.[3]
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to inhibitors.[7][8][9]
-
-
Troubleshooting Steps:
-
Verify Dose-Response: Perform a detailed dose-response curve and compare the cytotoxic concentration with the IC50 for Aurora A inhibition in your cell line.
-
Time-Course Experiment: Analyze cytotoxicity at different time points. On-target effects related to mitosis may take longer to manifest compared to acute off-target toxicity.
-
Control Inhibitor: Use another well-characterized Aurora A inhibitor to see if it recapitulates the same level of cytotoxicity.
-
Cell Line Specificity: Test in a different cell line to see if the effect is cell-type specific.
-
Issue 2: The observed phenotype does not align with known Aurora A inhibition phenotypes.
-
Question: My results with this compound are different from what is published for other Aurora A inhibitors. How can I investigate this discrepancy?
-
Answer: A novel phenotype could be due to a unique aspect of this compound's mechanism or a potential off-target effect. For example, this compound was found to affect the distribution of the Aurora A substrate HURP on microtubules in a way that differs from its effect on HURP's microtubule-binding, revealing a new regulatory mechanism.[1][2]
-
Troubleshooting Steps:
-
Confirm Target Engagement: First, confirm that this compound is inhibiting Aurora A in your system at the concentration used. This can be done via Western blot to check for the phosphorylation status of Aurora A or its known substrates.
-
Orthogonal Confirmation: Use RNAi to deplete Aurora A and check if this phenocopies the effect of this compound.
-
Off-Target Profiling: If the phenotype persists and is not explained by on-target activity, consider performing experiments to identify potential off-targets (see Experimental Protocols below).
-
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This experiment is designed to assess the selectivity of this compound by testing its activity against a broad panel of kinases.
-
Kinase Panel Selection: Choose a commercial kinase screening service that offers a diverse panel of recombinant kinases (e.g., 50, 100, or more).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. Provide the supplier with the exact concentration and formulation.
-
Assay Conditions: The screening is typically performed at a fixed concentration of this compound (e.g., 1 µM or 10 µM) and a single ATP concentration (often near the Km for each kinase).
-
Data Analysis: The results will be provided as a percentage of inhibition for each kinase in the panel.
-
Interpretation: Significant inhibition of kinases other than Aurora A indicates potential off-targets. Follow up with IC50 determination for any identified hits to understand the potency of the off-target interaction.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the engagement of this compound with its target (Aurora A) and to identify novel off-targets in a cellular context.
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell lysates into PCR tubes and heat them at a range of different temperatures (e.g., 40-70°C) for a few minutes.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate soluble proteins from aggregated proteins.
-
Protein Analysis: Analyze the soluble fraction by Western blotting for Aurora A. A shift in the melting curve for Aurora A in the presence of this compound indicates target engagement.
-
Proteomics (for off-target discovery): For a broader screen, analyze the soluble fractions using quantitative mass spectrometry to identify other proteins that are stabilized by this compound binding.
Visualizations
Signaling and Experimental Workflows
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
Caption: Logic diagram for troubleshooting unexpected results.
References
- 1. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gigazine.net [gigazine.net]
- 5. researchgate.net [researchgate.net]
- 6. Tripolin B_TargetMol [targetmol.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
Tripolin A Technical Support Center: A Guide for Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing Tripolin A, a selective Aurora A kinase inhibitor, in long-term experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges and optimize your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a specific, non-ATP competitive inhibitor of Aurora A kinase.[1][2][3] By inhibiting Aurora A, this compound disrupts several critical mitotic processes, leading to defects in spindle formation, centrosome integrity, and microtubule dynamics.[4][5][6][7] This ultimately results in mitotic arrest and can induce apoptosis in cancer cells.
Q2: What is the recommended concentration range for this compound in cell culture?
The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, published studies have shown effective inhibition of Aurora A kinase and induction of mitotic defects in HeLa cells at a concentration of 20 µM for exposures up to 24 hours.[8][9] For long-term experiments, it is advisable to start with a dose-response curve to determine the lowest effective concentration that maintains the desired phenotype while minimizing toxicity.
Q3: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[10][11] For long-term storage, it is recommended to store the DMSO stock solution at -20°C. To prepare a working solution, the stock solution can be diluted in pre-warmed cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: What are the known off-target effects of this compound?
While this compound is a selective inhibitor of Aurora A, it does exhibit some activity against Aurora B kinase at higher concentrations. The IC50 for Aurora B is approximately 4.7 times higher than for Aurora A.[1][2][3] Researchers should be mindful of this potential off-target effect, especially when using high concentrations of the inhibitor. It is always good practice to include appropriate controls to distinguish between on-target and potential off-target effects.[12][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death, even at low concentrations. | - Cell line sensitivity: Some cell lines may be inherently more sensitive to Aurora A inhibition. - Solvent toxicity: High concentrations of DMSO can be toxic to cells. - Compound instability: The compound may be degrading in the culture medium over time. | - Perform a dose-response experiment to determine the IC50 for your specific cell line and select a concentration below this for long-term studies. - Ensure the final DMSO concentration in your culture medium is ≤ 0.1%. - Consider replenishing the medium with fresh this compound every 24-48 hours to maintain a stable concentration. |
| Loss of inhibitory effect over time. | - Compound degradation: this compound may not be stable in culture medium for extended periods. - Cellular resistance: Cells may develop resistance mechanisms over long-term exposure. - Low initial concentration: The starting concentration may be too low to sustain inhibition over time. | - Replenish the medium with fresh this compound every 24-48 hours. - Monitor for changes in cell morphology and proliferation that might indicate the development of resistance. - Re-evaluate the effective concentration with a new dose-response experiment. |
| Inconsistent results between experiments. | - Variability in cell culture conditions: Differences in cell density, passage number, or media formulation can affect results. - Inaccurate compound concentration: Errors in preparing stock or working solutions. - Precipitation of the compound: this compound may precipitate out of solution, especially at high concentrations or in certain media. | - Standardize your cell culture protocols, including seeding density and passage number. - Carefully prepare and verify the concentrations of your this compound solutions. - Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, try preparing a fresh dilution or using a lower concentration. |
| Observed phenotypes are not consistent with Aurora A inhibition (e.g., no mitotic arrest). | - Sub-optimal concentration: The concentration of this compound may be too low to effectively inhibit Aurora A. - Cell line-specific differences: The downstream effects of Aurora A inhibition can vary between cell lines. - Off-target effects: At high concentrations, off-target effects on other kinases might mask the expected phenotype. | - Increase the concentration of this compound, being mindful of potential toxicity. - Use positive controls (e.g., other known Aurora A inhibitors) to validate your experimental system. - Perform western blot analysis to confirm the inhibition of Aurora A phosphorylation (p-Aurora A at Thr288). |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against Aurora A and Aurora B kinases.
| Target | IC50 (µM) | Assay Conditions |
| Aurora A | 1.5[1][2][3] | In vitro kinase assay |
| Aurora B | 7[1][2][3] | In vitro kinase assay |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Experimental Protocols
Protocol 1: Determining the Optimal Long-Term Concentration of this compound
This protocol outlines a method to identify the appropriate concentration of this compound for long-term experiments, balancing efficacy with minimal toxicity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the desired experimental duration (e.g., 3-7 days).
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 50 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the plate for the intended duration of your long-term experiment (e.g., 3, 5, or 7 days). If the experiment is longer than 48 hours, consider replenishing the media with fresh compound every 48 hours.
-
Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results to generate a dose-response curve and determine the IC50 value. For long-term experiments, select a concentration that is effective but maintains high cell viability (e.g., a concentration at or below the IC25).
Protocol 2: Long-Term Treatment of Adherent Cells with this compound
This protocol describes a general procedure for the continuous treatment of adherent cells with this compound over several days.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Culture vessels (e.g., flasks, plates)
Procedure:
-
Cell Seeding: Plate cells in the desired culture vessel at a density that will not lead to over-confluence during the experiment.
-
Treatment Initiation: After cells have adhered, replace the medium with fresh complete medium containing the predetermined optimal concentration of this compound. Include a vehicle control (DMSO) in a separate vessel.
-
Media Changes: To maintain a consistent concentration of this compound and provide fresh nutrients, replace the culture medium with fresh medium containing this compound every 48-72 hours.
-
Monitoring: Regularly monitor the cells under a microscope for changes in morphology, confluence, and any signs of toxicity (e.g., detachment, rounding, debris).
Visualizations
Caption: Aurora A signaling pathway and the inhibitory action of this compound.
Caption: Workflow for long-term experiments using this compound.
Caption: A logical approach to troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1148118-92-6|DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 6. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 8. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. gchemglobal.com [gchemglobal.com]
- 12. icr.ac.uk [icr.ac.uk]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Tripolin A treatment duration for optimal phenotype
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tripolin A, a selective, non-ATP competitive inhibitor of Aurora A kinase. This guide is intended for researchers, scientists, and drug development professionals to optimize experimental design and troubleshoot common issues related to treatment duration and phenotypic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that specifically targets Aurora A kinase, a key regulator of mitotic progression. It functions in a non-ATP competitive manner.[1][2] Inhibition of Aurora A by this compound leads to a reduction in the phosphorylation of Aurora A at Threonine 288 (pAurora A T288), affecting its localization on spindle microtubules and centrosomes.[2][3][4] This disruption of Aurora A function ultimately results in defects in centrosome integrity, spindle formation and length, and microtubule dynamics during both interphase and mitosis.[2][5]
Q2: What are the expected cellular phenotypes after this compound treatment?
Treatment of cells with this compound typically results in a range of mitotic abnormalities. The most commonly observed phenotypes include:
-
Spindle Defects: Formation of monopolar or multipolar spindles.[6]
-
Centrosome Abnormalities: Disruption of centrosome integrity.[2]
-
Reduced Aurora A Phosphorylation: Decreased levels of phosphorylated Aurora A (pT288) at the spindle poles and on spindle microtubules.[3][4]
-
Cell Cycle Arrest: A transient arrest in the G2/M phase of the cell cycle.[6][7]
Q3: What is the optimal treatment duration with this compound to observe these phenotypes?
The optimal treatment duration depends on the specific phenotype of interest and the cell line being used. Based on published data in HeLa cells, significant effects can be observed at both 5 and 24 hours of treatment with 20 µM this compound.[2][3][4]
-
Short-term (5 hours): A 5-hour treatment is sufficient to cause a significant reduction in pAurora A levels (approximately 85%) and total spindle-bound Aurora A (approximately 81%).[3] This shorter duration is ideal for observing the immediate effects of Aurora A inhibition on spindle assembly.
-
Long-term (24 hours): A 24-hour treatment also shows a reduction in pAurora A and total Aurora A, although to a lesser extent than at 5 hours.[3] However, longer treatment durations may be necessary to observe downstream consequences such as pronounced spindle defects and effects on cell viability.
Recommendation: To determine the optimal treatment duration for your specific experimental goals, it is highly recommended to perform a time-course experiment (e.g., 2, 4, 8, 12, and 24 hours) and assess the desired phenotype at each time point.
Q4: I am not observing the expected spindle defects. What are some potential reasons?
Several factors could contribute to a lack of observable spindle defects:
-
Suboptimal Concentration: Ensure that the concentration of this compound is appropriate for your cell line. The IC50 for Aurora A is 1.5 µM in vitro, but higher concentrations (e.g., 20 µM for HeLa cells) have been used in cell-based assays.[2]
-
Cell Cycle Asynchrony: The effects of this compound are most prominent during mitosis. If your cell population is not synchronized, the percentage of cells in mitosis at any given time may be too low to easily observe spindle defects. Consider synchronizing your cells prior to treatment (see Experimental Protocols section).
-
Timing of Observation: The peak of the mitotic phenotype may occur at a specific time point that is being missed. A time-course experiment is crucial to identify the optimal window for observation.
-
Antibody Quality: Ensure that the primary and secondary antibodies used for immunofluorescence are of high quality and specific for the target proteins (e.g., α-tubulin, γ-tubulin, pAurora A).
Q5: How can I quantify the effects of this compound treatment?
The phenotypic effects of this compound can be quantified using several methods:
-
Immunofluorescence Microscopy: Quantify the percentage of mitotic cells with abnormal spindles (monopolar, multipolar). Measure the fluorescence intensity of pAurora A at the centrosomes and on the spindle microtubules.
-
Western Blotting: Quantify the levels of pAurora A, total Aurora A, and other relevant cell cycle proteins.
-
Flow Cytometry: Analyze the cell cycle distribution of the treated population to quantify the percentage of cells in G2/M phase.
Data Presentation
Table 1: Summary of this compound Effects on HeLa Cells
| Treatment Duration | Concentration | Observed Phenotype | Method of Analysis | Reference |
| 5 hours | 20 µM | 85% reduction in pAurora A T288 levels | Immunofluorescence | [3] |
| 5 hours | 20 µM | 81% reduction in total spindle-bound Aurora A | Immunofluorescence | [3] |
| 24 hours | 20 µM | 47% reduction in pAurora A T288 levels | Immunofluorescence | [3] |
| 24 hours | 20 µM | 24% reduction in total spindle-bound Aurora A | Immunofluorescence | [3] |
| 24 hours | 20 µM | Increased incidence of spindle and centrosomal defects | Immunofluorescence | [2] |
Experimental Protocols
Cell Synchronization using Double Thymidine Block
To enrich for cells in the G1/S phase boundary before this compound treatment, a double thymidine block is recommended. This allows for the observation of a more synchronous population of cells progressing through mitosis after release.[8]
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Thymidine solution (200 mM stock in water, filter-sterilized)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed HeLa cells at a density that will allow them to reach 30-40% confluency.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate the cells for 18 hours.
-
Wash the cells twice with pre-warmed PBS and then add fresh, pre-warmed complete medium.
-
Incubate for 9 hours.
-
Add thymidine again to a final concentration of 2 mM.
-
Incubate for another 16-18 hours.
-
To release the cells from the block, wash twice with pre-warmed PBS and add fresh, pre-warmed complete medium. At this point, you can add this compound to the medium and collect cells at various time points for analysis.
Immunofluorescence Staining for Spindle and Centrosome Analysis
This protocol is for visualizing the mitotic spindle and centrosomes to assess the effects of this compound.
Materials:
-
Cells grown on coverslips
-
PBS
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., mouse anti-α-tubulin, rabbit anti-γ-tubulin)
-
Fluorescently-labeled secondary antibodies
-
DAPI or Hoechst stain for DNA
-
Antifade mounting medium
Procedure:
-
After this compound treatment, wash the cells on coverslips twice with PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block for 30-60 minutes with 1% BSA in PBS.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Stain the DNA with DAPI or Hoechst for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 30 minutes (can be stored at -20°C for longer periods).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Visualizations
Caption: Mechanism of action of this compound leading to mitotic defects.
Caption: Recommended workflow for determining optimal this compound treatment duration.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 6. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Synchronization by Double Thymidine Block [bio-protocol.org]
Technical Support Center: Interpreting Spindle Defects After Tripolin A Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting spindle defects observed after treating cells with Tripolin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that functions as a non-ATP competitive inhibitor of Aurora A kinase.[1] Aurora A is a crucial serine/threonine kinase that plays a vital role in mitotic progression, including centrosome maturation and separation, and the formation of a bipolar mitotic spindle.[2][3] By inhibiting Aurora A, this compound disrupts these processes, leading to various spindle defects.
Q2: What are the expected phenotypic effects of this compound treatment on the mitotic spindle?
Treatment with this compound, or other Aurora A inhibitors, typically results in a range of spindle abnormalities. These defects can include:
-
Monopolar spindles: Characterized by the presence of a single spindle pole with chromosomes arranged in a rosette-like structure. This is a hallmark of Aurora A inhibition.[2][4]
-
Multipolar spindles: The presence of more than two spindle poles, which can lead to improper chromosome segregation.[2][5][6]
-
Disorganized spindles: Bipolar spindles with poorly organized microtubules and misaligned chromosomes.[5]
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Centrosome fragmentation: Aurora A is essential for maintaining the integrity of spindle poles, and its inhibition can lead to the fragmentation of pericentriolar material.[5]
-
Defects in chromosome congression: Chromosomes may fail to align properly at the metaphase plate.
Troubleshooting Guides
Problem 1: High background or no signal in immunofluorescence staining.
| Possible Cause | Solution |
| Incorrect antibody dilution | Optimize the concentration of primary and secondary antibodies. Consult the manufacturer's datasheet for recommended dilutions. |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA or serum from the secondary antibody host species). |
| Inadequate cell permeabilization | Ensure the permeabilization step (e.g., with Triton X-100) is sufficient for the antibodies to access intracellular targets. |
| Issues with fixation | Use fresh fixative (e.g., 4% paraformaldehyde). Some antibodies may require a specific fixation method (e.g., methanol fixation). |
| Photobleaching | Minimize exposure to the excitation light source. Use an anti-fade mounting medium. |
Problem 2: Difficulty in distinguishing between different types of spindle defects.
| Possible Cause | Solution |
| Suboptimal imaging resolution | Use a high-resolution confocal microscope to obtain clear images of spindle poles and microtubules. |
| Lack of appropriate markers | Use specific antibodies to label key structures. For example, co-stain for α-tubulin (spindle microtubules), γ-tubulin (centrosomes/spindle poles), and a DNA stain like DAPI (chromosomes). |
| Incorrect image acquisition | Acquire z-stacks to capture the entire three-dimensional structure of the spindle. |
Quantitative Data
The following table summarizes the expected frequency of different spindle defects following the inhibition of Aurora A kinase, based on studies using inhibitors with a similar mechanism of action to this compound. The exact percentages may vary depending on the cell line, drug concentration, and treatment duration.
| Spindle Phenotype | Percentage of Mitotic Cells (Control) | Percentage of Mitotic Cells (Aurora A Inhibitor) |
| Bipolar | ~90% | 10-20% |
| Monopolar | <5% | 35-45%[4] |
| Multipolar | <5% | 15-25%[5][6] |
| Disorganized | <2% | 10-20%[5] |
Note: Data is aggregated from studies using various Aurora A inhibitors and cell lines and should be considered as a general guide.
Experimental Protocols
Immunofluorescence Staining for Spindle Analysis
This protocol is designed for the analysis of mitotic spindle morphology in cultured mammalian cells treated with this compound.
Materials:
-
Cells grown on coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., mouse anti-α-tubulin, rabbit anti-γ-tubulin)
-
Fluorophore-conjugated secondary antibodies (e.g., anti-mouse IgG, anti-rabbit IgG)
-
DAPI solution
-
Anti-fade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a petri dish and allow them to adhere. Treat the cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).
-
Fixation:
-
Paraformaldehyde Fixation: Gently wash the cells with PBS. Fix with 4% paraformaldehyde for 10-15 minutes at room temperature. Wash three times with PBS.
-
Methanol Fixation: Wash cells with PBS. Fix with ice-cold methanol for 10 minutes at -20°C.
-
-
Permeabilization: (For paraformaldehyde-fixed cells) Incubate with permeabilization buffer for 10 minutes. Wash three times with PBS.
-
Blocking: Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution for 5 minutes to stain the DNA.
-
Mounting: Wash once with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Acquire images, including z-stacks, for subsequent analysis.
Visualizations
Aurora A Signaling Pathway in Mitosis
Caption: Aurora A signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for Spindle Defect Analysis
Caption: Workflow for analyzing spindle defects induced by this compound.
References
- 1. Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins in Ex Vivo Intestinal Tissue and 3D In Vitro Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Aurora-A inactivation causes mitotic spindle pole fragmentation by unbalancing microtubule-generated forces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora A inhibition limits centrosome clustering and promotes mitotic catastrophe in cells with supernumerary centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Tripolin A in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Tripolin A in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific, non-ATP competitive inhibitor of Aurora A kinase.[1][2][3] It functions by binding to Aurora A kinase, preventing its normal activity.[4][5] This inhibition leads to defects in mitotic spindle formation, abnormalities in spindle poles, and altered microtubule dynamics during interphase.[1][4][5][6] Ultimately, this disruption of mitosis can lead to apoptosis (programmed cell death) in cancer cells.
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential general mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, cancer cells can develop resistance to targeted therapies through several general mechanisms:
-
Target Alteration: Mutations in the Aurora A kinase gene (AURKA) could alter the drug-binding site, reducing the efficacy of this compound.
-
Target Overexpression: Increased expression of Aurora A kinase may require higher concentrations of this compound to achieve the same inhibitory effect.
-
Activation of Bypass Pathways: Cancer cells might activate alternative signaling pathways to compensate for the inhibition of Aurora A, allowing them to continue to proliferate.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove this compound from the cell, lowering its intracellular concentration.
-
Altered Cell Cycle Checkpoints: Dysregulation of cell cycle checkpoints can allow cells to bypass the mitotic arrest induced by this compound.[7]
Q3: Are there any known synergistic drug combinations with this compound?
While specific synergistic combinations with this compound are not yet extensively documented, combining it with other anti-cancer agents is a rational approach to overcome resistance.[8][9] Potential combination strategies could include:
-
Chemotherapeutic agents: Combining this compound with traditional chemotherapies that target different cellular processes.
-
Other kinase inhibitors: Targeting parallel or downstream pathways to prevent compensatory signaling.
-
Immunotherapies: Enhancing the immune system's ability to recognize and eliminate cancer cells.[8]
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed After this compound Treatment
Possible Cause 1: Altered Aurora A Kinase Expression or Mutation
-
Troubleshooting Steps:
-
Western Blot Analysis: Quantify the protein levels of Aurora A kinase in your resistant cells compared to sensitive parental cells.
-
Gene Sequencing: Sequence the AURKA gene in resistant cells to identify potential mutations in the this compound binding site.
-
-
Experimental Protocol: Western Blot for Aurora A Kinase
-
Cell Lysis: Lyse an equal number of sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Aurora A kinase overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
-
Possible Cause 2: Activation of a Compensatory Survival Pathway
-
Troubleshooting Steps:
-
Phospho-Kinase Array: Use a phospho-kinase array to screen for the activation of various signaling pathways in resistant cells compared to sensitive cells following this compound treatment.
-
Inhibitor Studies: Based on the array results, use specific inhibitors for the identified activated pathways in combination with this compound to see if sensitivity is restored.
-
Issue 2: No Significant Change in Cell Cycle Progression After this compound Treatment
Possible Cause: Dysfunctional Cell Cycle Checkpoints
-
Troubleshooting Steps:
-
Cell Cycle Analysis: Perform flow cytometry analysis of propidium iodide-stained cells to assess the cell cycle distribution of resistant and sensitive cells with and without this compound treatment.
-
Western Blot for Checkpoint Proteins: Analyze the expression and phosphorylation status of key mitotic checkpoint proteins (e.g., Mad2, BubR1).
-
-
Experimental Workflow: Investigating Cell Cycle Checkpoint Dysfunction
Caption: Workflow for investigating cell cycle checkpoint integrity.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | 1.5 | 1 |
| This compound-Resistant Subline | 15.0 | 10 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways
Diagram 1: Simplified Aurora A Kinase Signaling Pathway and Potential Resistance Mechanism
Caption: Aurora A pathway and a potential bypass resistance mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. This compound - Creative Biolabs [creativebiolabs.net]
- 4. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 5. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 9. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Responses to Tripolin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Tripolin A, a selective, non-ATP-competitive inhibitor of Aurora A kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that specifically targets Aurora A kinase, a key regulator of mitotic events.[1] Unlike many other kinase inhibitors, this compound acts in a non-ATP-competitive manner.[1] Its inhibition of Aurora A leads to defects in centrosome maturation, spindle assembly, and ultimately, mitotic arrest and apoptosis.[2][3]
Q2: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to be effective in human cancer cell lines, with specific studies highlighting its activity in HeLa (cervical cancer) cells.[1] While extensive public data on a wide range of cell lines is limited, its mechanism of targeting a fundamental mitotic kinase suggests potential activity across various proliferating cancer cell types.
Q3: What are the expected phenotypic effects of this compound treatment on cancer cells?
Treatment of cancer cells with this compound, and other Aurora A inhibitors, typically results in a distinct set of mitotic phenotypes:
-
Mitotic Arrest: Cells accumulate in the G2/M phase of the cell cycle.[2][4]
-
Spindle Abnormalities: Formation of monopolar or disorganized mitotic spindles is a hallmark of Aurora A inhibition.[4]
-
Centrosome Defects: Disruption of centrosome separation and maturation.
-
Apoptosis: Prolonged mitotic arrest induced by this compound can lead to programmed cell death.[2][3]
Q4: Does this compound inhibit other kinases?
This compound has been shown to be selective for Aurora A kinase. In vitro assays indicate a higher IC50 value for Aurora B, suggesting significantly less activity against this related kinase.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable mitotic arrest or apoptosis. | 1. Insufficient drug concentration: The IC50 can vary between cell lines. 2. Low proliferation rate of cells: Aurora A inhibitors primarily affect actively dividing cells. 3. Drug instability: Improper storage or handling of this compound. | 1. Perform a dose-response curve: Determine the optimal concentration for your specific cell line. 2. Ensure cells are in the logarithmic growth phase: Use healthy, actively dividing cells for your experiments. 3. Follow manufacturer's storage recommendations: Aliquot the compound to avoid repeated freeze-thaw cycles. |
| High variability in experimental results. | 1. Inconsistent cell seeding density: Variations in cell number can affect drug response. 2. Asynchronous cell population: A heterogeneous cell cycle distribution can lead to varied responses. 3. Edge effects in multi-well plates. | 1. Standardize cell seeding protocols: Use a consistent number of cells for each experiment. 2. Synchronize cells: Consider cell synchronization techniques (e.g., thymidine block) for more uniform responses, though this may alter cell physiology. 3. Avoid using the outer wells of plates: These are more prone to evaporation and temperature fluctuations. |
| Unexpected cell morphology or off-target effects. | 1. High drug concentration: Concentrations significantly above the IC50 may lead to non-specific toxicity. 2. Contamination of cell culture. | 1. Use the lowest effective concentration: Titrate the drug to find the optimal concentration that induces the desired phenotype with minimal toxicity. 2. Regularly test for mycoplasma contamination. |
| Difficulty in detecting phosphorylated Aurora A by Western blot. | 1. Low levels of mitotic cells: Phosphorylated Aurora A (p-Aurora A) is most abundant during mitosis. 2. Inefficient protein extraction or phosphatase activity. 3. Incorrect antibody usage. | 1. Enrich for mitotic cells: Use a mitotic shake-off technique or a synchronizing agent like nocodazole prior to lysis. 2. Use lysis buffers containing phosphatase inhibitors. 3. Use a validated antibody for p-Aurora A (Thr288) and follow the recommended protocol. |
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (µM) |
| Aurora A | 1.5 |
| Aurora B | 7.0 |
Data obtained from in vitro kinase assays.[2]
Representative Cytotoxicity of Aurora A Inhibitors in Various Cancer Cell Lines
As extensive cell-based IC50 data for this compound is not widely available, the following table presents representative IC50 values for Alisertib (MLN8237), another well-characterized and selective Aurora A kinase inhibitor, to provide an expected range of potency in different cancer cell lines.
| Cell Line | Cancer Type | Alisertib (MLN8237) IC50 (nM) |
| HCT116 | Colon Carcinoma | 47 |
| A549 | Lung Carcinoma | 108 |
| HeLa | Cervical Cancer | 33 |
| U2OS | Osteosarcoma | 50 |
| MCF7 | Breast Adenocarcinoma | 130 |
Note: These values are for Alisertib and may differ for this compound. Researchers should perform their own dose-response studies for this compound in their cell line of interest.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a specific cell line.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Immunofluorescence Staining for Aurora A
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody against Aurora A or phospho-Aurora A (Thr288)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound as required.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain with DAPI or Hoechst for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Mandatory Visualizations
Signaling Pathway of Aurora A Inhibition by this compound
Caption: Inhibition of Aurora A by this compound disrupts key mitotic processes, leading to mitotic arrest and apoptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow to evaluate the cell line-specific effects of this compound.
References
Ensuring specificity of Tripolin A for Aurora A over Aurora B
Welcome to the technical support center for Tripolin A, a selective inhibitor of Aurora A kinase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the specificity of this compound for Aurora A over Aurora B in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-ATP competitive inhibitor of Aurora A kinase.[1] This means it does not bind to the ATP-binding pocket of the kinase, which is a common feature of many kinase inhibitors. Its unique binding mode contributes to its selectivity.
Q2: How selective is this compound for Aurora A over Aurora B?
This compound demonstrates a notable selectivity for Aurora A over Aurora B in both biochemical and cellular assays. In vitro kinase assays show that this compound is more potent against Aurora A. Cellular assays confirm this selectivity, where treatment with this compound leads to phenotypes consistent with Aurora A inhibition without significantly affecting Aurora B-mediated phosphorylation events.
Q3: What are the expected cellular phenotypes of selective Aurora A inhibition by this compound?
Selective inhibition of Aurora A by this compound is expected to result in defects in centrosome maturation and separation, leading to the formation of monopolar or abnormal mitotic spindles.[1] This can cause a delay in mitotic entry and ultimately lead to G2/M arrest and apoptosis.
Q4: How does this compound compare to other Aurora A inhibitors like Alisertib (MLN8237)?
This compound is a non-ATP competitive inhibitor, distinguishing it from ATP-competitive inhibitors like Alisertib (MLN8237).[1][2][3][4] While both are selective for Aurora A, their different mechanisms of action can result in distinct cellular effects and potential resistance profiles. Alisertib is a potent Aurora A inhibitor with an IC50 of 1.2 nM and demonstrates over 200-fold selectivity for Aurora A over Aurora B.[3]
Data Presentation
Kinase Inhibitor Selectivity Profile of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases, demonstrating its selectivity for Aurora A.
| Kinase | This compound IC50 (µM) |
| Aurora A | 1.5 |
| Aurora B | 7.0 |
| EGFR | 11.0 |
| FGFR | 33.4 |
| KDR | 17.9 |
| IGF1R | 14.9 |
Data sourced from Kesisova et al., 2013.[5]
Experimental Protocols
To experimentally validate the specificity of this compound for Aurora A over Aurora B, we recommend the following detailed protocols:
Protocol 1: Immunofluorescence Staining for Phospho-Aurora A (Thr288)
This protocol is designed to visualize the inhibition of Aurora A autophosphorylation in cells treated with this compound.
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: Rabbit anti-Phospho-Aurora A (Thr288) mAb (e.g., Cell Signaling Technology #3079)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 20 µM) or DMSO for 5-24 hours.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with anti-Phospho-Aurora A (Thr288) primary antibody (diluted 1:100 in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody (diluted 1:1000 in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope. A decrease in the fluorescent signal at the centrosomes in this compound-treated cells compared to the control indicates inhibition of Aurora A autophosphorylation.
-
Protocol 2: Western Blotting for Phospho-Histone H3 (Ser10)
This protocol assesses the effect of this compound on the activity of Aurora B by measuring the phosphorylation of its downstream substrate, Histone H3 at Serine 10.
Materials:
-
HeLa cells
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-Phospho-Histone H3 (Ser10) mAb, and a loading control antibody (e.g., anti-α-tubulin).
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
ECL detection reagent
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat HeLa cells with this compound or DMSO as described in Protocol 1.
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-Phospho-Histone H3 (Ser10) primary antibody (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Analysis:
-
Quantify band intensities. No significant change in the levels of phospho-Histone H3 (Ser10) in this compound-treated cells compared to the control would confirm specificity for Aurora A over Aurora B.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of p-Aurora A (Thr288) observed | 1. Insufficient concentration of this compound. 2. Inactive this compound. 3. Low endogenous Aurora A activity in the chosen cell line/phase. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Verify the integrity of the compound. 3. Synchronize cells in G2/M phase where Aurora A is active. |
| Inhibition of p-Histone H3 (Ser10) observed | 1. Off-target effect of this compound at high concentrations. 2. Cross-reactivity of the antibody. | 1. Lower the concentration of this compound. 2. Confirm antibody specificity with a positive control (e.g., an Aurora B inhibitor). |
| High background in immunofluorescence | 1. Primary antibody concentration too high. 2. Inadequate blocking. 3. Insufficient washing. | 1. Titrate the primary antibody. 2. Increase blocking time or try a different blocking agent. 3. Increase the number and duration of wash steps. |
| Inconsistent Western blot results | 1. Uneven protein loading. 2. Incomplete protein transfer. 3. Issues with antibody dilutions or incubation times. | 1. Carefully perform protein quantification and loading. 2. Optimize transfer conditions (time, voltage). 3. Re-optimize antibody concentrations and incubation parameters. |
| Cellular phenotype does not match expected Aurora A inhibition | 1. Cell line-specific responses. 2. The specific downstream pathway being assayed is not solely dependent on Aurora A. | 1. Test in a different cell line known to be sensitive to Aurora A inhibition. 2. Investigate multiple downstream markers of Aurora A activity. |
Visualizations
Aurora A Signaling Pathway and Inhibition by this compound
Caption: Aurora A pathway inhibition by this compound.
Aurora B Signaling Pathway (for Specificity Assessment)
Caption: Aurora B pathway is not significantly affected by this compound.
Experimental Workflow for Assessing this compound Specificity
Caption: Workflow for determining this compound specificity.
Troubleshooting Logic for Off-Target Effects
Caption: Troubleshooting unexpected Aurora B pathway inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Selectivity of Tripolins against a panel of kinases. - Public Library of Science - Figshare [plos.figshare.com]
Validation & Comparative
A Head-to-Head Battle for Aurora A Inhibition: Tripolin A vs. MLN8054
In the competitive landscape of cancer drug discovery, Aurora A kinase has emerged as a critical therapeutic target. Its pivotal role in mitotic progression makes it an attractive point of intervention for novel anti-cancer agents. Among the numerous inhibitors developed, Tripolin A and MLN8054 have garnered significant attention from the research community. This guide provides a comprehensive comparison of these two small molecules, delving into their mechanisms of action, inhibitory profiles, and cellular effects, supported by experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | MLN8054 |
| Mechanism of Action | Non-ATP Competitive | ATP Competitive[1][2][3] |
| Aurora A IC50 | 1.5 µM (in vitro)[4] | 4 nM[3][5][6][7] |
| Aurora A Ki | Not Reported | 7 nM[1][2] |
| Selectivity (Aurora A vs. B) | ~4.7-fold (in vitro)[4] | >40-fold (in vitro)[6], 150-fold (in cells)[1][2] |
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between this compound and MLN8054 lies in their interaction with the Aurora A kinase. MLN8054 is a well-characterized ATP-competitive inhibitor .[1][2][3] This means it binds to the ATP-binding pocket of the kinase, directly competing with the enzyme's natural substrate, adenosine triphosphate. This mode of inhibition is common for many kinase inhibitors.
In contrast, this compound exhibits a non-ATP competitive mechanism of action.[4][8] Its inhibitory effect on Aurora A kinase activity is not overcome by increasing concentrations of ATP.[4][9] This suggests that this compound binds to a site on the kinase distinct from the ATP-binding pocket, an allosteric site, which upon binding, induces a conformational change that inactivates the enzyme.
Aurora A Signaling Pathway and Inhibition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Validating Tripolin A's Target: A Comparative Guide to Aurora A Inhibition via RNAi
Unveiling the Target: Tripolin A and Aurora A Kinase
This compound has been identified as a potent and selective inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Its mechanism of action is distinct from many other Aurora kinase inhibitors as it is non-ATP competitive.[1] Validation of Aurora A as the primary target of this compound is crucial to ensure that its observed cellular effects are a direct consequence of Aurora A inhibition and not due to off-target activities. RNA interference (RNAi) provides a powerful genetic approach to specifically deplete Aurora A protein levels, offering a benchmark against which the pharmacological effects of this compound can be compared.
Head-to-Head Comparison: this compound vs. Aurora A RNAi
The phenotypic consequences of treating cells with this compound closely mirror those observed upon the depletion of Aurora A using RNAi. This consistency provides strong evidence that this compound's primary mechanism of action is through the inhibition of Aurora A. Key comparative phenotypes include defects in mitotic spindle formation, centrosome integrity, and chromosome alignment.
Quantitative Analysis of Aurora A Inhibition and Mitotic Defects
The following table summarizes the quantitative comparison between the effects of this compound treatment and Aurora A RNAi on key cellular markers and mitotic events in HeLa cells.
| Parameter | Control (DMSO) | This compound (20 µM, 5h) | Aurora A RNAi | Reference |
| p-Aurora A (Thr288) Levels | 100% | Reduced by 85% | Significantly Reduced | [1] |
| Mitotic Defects | <5% | 99.3% (after 24h) | 60% (centrosome fragmentation) | [1] |
| Chromosome Misalignment | Normal | 66% (after 24h) | - | [1] |
| Aberrant Spindle Formation | Normal | 33.3% (tripolar, after 24h) | - | [1] |
| Centrosome Fragmentation | <5% | 99% | 60% | [1] |
Visualizing the Pathways
To understand the experimental logic and the central role of Aurora A, the following diagrams illustrate the target validation workflow and the Aurora A signaling pathway.
Caption: Workflow for validating Aurora A as the target of this compound.
Caption: Key components of the Aurora A signaling pathway.
Experimental Protocols
Detailed methodologies are provided below for the key experiments used to compare the effects of this compound and Aurora A RNAi.
RNAi-Mediated Knockdown of Aurora A in HeLa Cells
This protocol outlines the transient knockdown of Aurora A using small interfering RNA (siRNA).
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting Aurora A (e.g., Dharmacon ON-TARGETplus Human AURKA siRNA)
-
Control non-targeting siRNA
-
6-well plates
-
Growth medium (DMEM with 10% FBS)
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 ml of antibiotic-free growth medium. Cells should be 30-50% confluent at the time of transfection.
-
siRNA Preparation:
-
In a sterile tube, dilute 20 pmol of Aurora A siRNA or control siRNA in 100 µl of Opti-MEM.
-
-
Transfection Reagent Preparation:
-
In a separate sterile tube, dilute 5 µl of Lipofectamine RNAiMAX in 100 µl of Opti-MEM.
-
Incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX.
-
Incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 205 µl of the siRNA-lipid complex mixture dropwise to each well containing the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
After incubation, harvest the cells for downstream analysis such as Western blotting or immunofluorescence.
-
Western Blot Analysis for Phosphorylated Aurora A (Thr288)
This protocol describes the detection of the active, phosphorylated form of Aurora A.
Materials:
-
Treated and control HeLa cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-Aurora A (Thr288) (e.g., Cell Signaling Technology #3079, 1:1000 dilution)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (1:5000 dilution)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Immunofluorescence for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle and chromosomes.
Materials:
-
HeLa cells grown on coverslips
-
4% paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (3% BSA in PBS)
-
Primary antibody: Mouse anti-α-tubulin (e.g., Sigma-Aldrich T5168, 1:2000 dilution)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG (1:1000 dilution)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Culture: Seed HeLa cells on sterile glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound or transfect with siRNA as described previously.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Blocking: Block with 3% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody for 1 hour at room temperature.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Washing: Wash three times with PBS.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Alternative Target Validation Methods
While the concordance between this compound's effects and Aurora A RNAi provides strong evidence for target engagement, employing orthogonal validation methods can further solidify these findings.
| Method | Principle | Advantages | Disadvantages |
| Other Small-Molecule Inhibitors | Compare the phenotype of this compound with that of other known Aurora A inhibitors (e.g., MLN8237, alisertib). | Provides a direct pharmacological comparison. | Off-target effects of the comparator compounds can confound results. |
| CRISPR/Cas9 Gene Knockout | Generate a stable cell line with a complete knockout of the Aurora A gene. | Provides a complete loss-of-function phenotype for comparison. | Can be time-consuming to generate knockout cell lines; potential for compensatory mechanisms to arise. |
| Thermal Shift Assay (TSA) | Measures the change in the thermal stability of a protein upon ligand binding. | A direct biochemical method to confirm binding. | Does not provide information on the functional consequence of binding in a cellular context. |
| In Vitro Kinase Assays | Directly measures the ability of this compound to inhibit the enzymatic activity of purified Aurora A. | Provides a direct measure of inhibitory potency (IC50). | Does not account for cellular permeability or off-target effects in a complex cellular environment. |
| Rescue Experiments | Express an RNAi-resistant form of Aurora A in cells treated with Aurora A siRNA and this compound. | Can definitively link the observed phenotype to the depletion/inhibition of the target. | Requires molecular cloning and expression of a mutated target protein. |
Conclusion
References
Cross-Validation of Tripolin A's Effects on Aurora A Kinase with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Tripolin A, a selective inhibitor of Aurora A kinase, with genetic models designed to elucidate the function of this critical mitotic regulator. By cross-validating findings from chemical biology and genetics, researchers can gain a higher degree of confidence in the on-target effects of this compound and its potential as a therapeutic agent.
Quantitative Comparison of this compound and Genetic Models
The following tables summarize the quantitative effects of this compound in comparison to genetic knockdown of Aurora A (RNAi) and other well-characterized Aurora A inhibitors. These data highlight the phenotypic similarities, providing strong evidence for the specific action of this compound on the Aurora A signaling pathway.
Table 1: Comparison of Mitotic Defects Induced by this compound and Genetic/Chemical Perturbation of Aurora A
| Treatment/Model | Normal Mitotic Figures (%) | Multipolar Spindles (%) | Misaligned Chromosomes (%) | Disorganized Spindles (%) | Reference |
| Control (DMSO) | 95 | 2 | 3 | 0 | |
| This compound (20 µM, 24h) | 0.7 | 33.3 | 66 | 0 | |
| Aurora A siRNA | 13 | 0 | 57 | 30 | |
| MLN8237 (100 nM, 24h) | 8 | 0 | 56 | 36 |
Table 2: Induction of Centrosome Fragmentation
| Treatment/Model | Cells with Centrosome Fragmentation (%) | Reference |
| Control | 5 | |
| This compound (20 µM, 24h) | 98 | |
| Aurora A siRNA | 60 |
Table 3: Inhibitory Activity of this compound
| Compound | Target | IC50 | Competitive Mode | Reference |
| This compound | Aurora A | ~1.5 µM | Non-ATP-competitive | |
| This compound | Aurora B | >10 µM | - | |
| MLN8054 | Aurora A | 4 nM | ATP-competitive | |
| Alisertib (MLN8237) | Aurora A | 6.7 nM | ATP-competitive |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to characterize the effects of this compound and to cross-validate these with genetic models.
Immunofluorescence Staining for Spindle and Centrosome Analysis
This protocol is used to visualize the mitotic spindle, chromosomes, and centrosomes to assess mitotic defects.
-
Cell Culture and Treatment: HeLa cells are cultured on coverslips and treated with this compound, control (DMSO), or transfected with Aurora A siRNA.
-
Fixation: Cells are fixed with a solution of 3.2% paraformaldehyde and 0.1% glutaraldehyde in PEM buffer.
-
Permeabilization: Cells are permeabilized with 0.5% Triton X-100 in PBS to allow antibody penetration.
-
Blocking: Non-specific antibody binding is blocked using a solution of 1% normal goat serum (NGS) in PBS.
-
Primary Antibody Incubation: Cells are incubated overnight at 4°C with primary antibodies targeting α-tubulin (for spindles), pericentrin or γ-tubulin (for centrosomes), and a DNA stain like DAPI (for chromosomes).
-
Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
Mounting and Imaging: Coverslips are mounted on microscope slides and imaged using a confocal microscope.
-
Analysis: The percentage of cells with normal bipolar spindles, multipolar spindles, misaligned chromosomes, and centrosome fragmentation is quantified.
In Vitro Aurora A Kinase Assay
This assay measures the enzymatic activity of Aurora A kinase and its inhibition by compounds like this compound.
-
Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains recombinant Aurora A kinase, a suitable substrate (e.g., Myelin Basic Protein or a specific peptide), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Varying concentrations of this compound or other inhibitors are added to the wells. A control with no inhibitor is included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or by using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
Visualizing Pathways and Workflows
Aurora A Signaling Pathway and Points of Intervention
The following diagram illustrates the central role of Aurora A in mitosis and indicates the points of intervention for this compound and genetic knockdown.
Caption: Aurora A kinase pathway in mitosis and points of inhibition.
Experimental Workflow for Cross-Validation
This diagram outlines the workflow for comparing the effects of this compound with genetic models.
Caption: Workflow for cross-validating this compound with genetic models.
Logical Framework for Target Validation
This diagram presents the logical argument for validating Aurora A as the target of this compound.
Caption: Logical framework for validating Aurora A as the target.
Discussion and Conclusion
While RNAi is a powerful tool for target validation, it is important to consider potential off-target effects. The use of multiple genetic models, such as CRISPR/Cas9-mediated knockout, can further strengthen the validation. Recent studies have utilized CRISPR/Cas9 to investigate Aurora A function, and future comparative studies with this compound would be highly valuable. Additionally, conditional knockout mouse models have revealed the essential role of Aurora A in processes like hematopoiesis and meiosis, providing in vivo systems to further validate the effects of this compound.
The in vitro kinase assays confirm that this compound is a direct inhibitor of Aurora A, with a notable characteristic of being non-ATP competitive. This distinguishes it from many other Aurora A inhibitors, such as MLN8054 and Alisertib (MLN8237), which are ATP-competitive. This different mechanism of action could have implications for its therapeutic profile, potentially offering advantages in terms of selectivity or resistance mechanisms.
A Comparative Analysis of Tripolin A and Pan-Aurora Kinase Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanism of action of Tripolin A, a selective Aurora A kinase inhibitor, against pan-Aurora kinase inhibitors. The information is compiled from various preclinical studies to offer a comprehensive overview for researchers in oncology and drug development.
Introduction
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy. While pan-Aurora kinase inhibitors target all three isoforms, more selective inhibitors like this compound, which specifically targets Aurora A, have emerged. This guide explores the distinct and overlapping functionalities of these inhibitors, supported by experimental data.
Mechanism of Action
This compound is a novel, non-ATP competitive small-molecule inhibitor of Aurora A kinase.[1][2] Its mechanism involves reducing the localization of phosphorylated Aurora A on spindle microtubules, which in turn affects centrosome integrity and spindle formation.[1][2][3] Notably, this compound does not significantly inhibit Aurora B kinase activity.[4]
Pan-Aurora kinase inhibitors, such as AMG 900, SNS-314, and VX-680, are generally ATP-competitive and inhibit all three Aurora kinase isoforms (A, B, and C).[5][6][7] Their broader mechanism of action leads to a wider range of mitotic disruptions, including inhibition of histone H3 phosphorylation (a primary substrate of Aurora B), defects in chromosome segregation, and failure of cytokinesis.[5][8][9]
Data Presentation
The following tables summarize the biochemical potency and cellular effects of this compound and selected pan-Aurora kinase inhibitors. It is important to note that the data are compiled from different studies, and experimental conditions may vary.
Table 1: Biochemical Inhibition of Aurora Kinases
| Inhibitor | Type | Aurora A (IC50/Ki) | Aurora B (IC50/Ki) | Aurora C (IC50/Ki) | ATP Competition | Reference |
| This compound | Aurora A Selective | ~10 µM (IC50) | Not significantly inhibited | Not reported | Non-competitive | [10] |
| AMG 900 | Pan-Aurora | 5 nM (IC50) | 4 nM (IC50) | 1 nM (IC50) | Competitive | [7] |
| SNS-314 | Pan-Aurora | 9 nM (IC50) | 31 nM (IC50) | 3 nM (IC50) | Competitive | [6] |
| VX-680 (Tozasertib) | Pan-Aurora | 0.7 nM (Ki) | 18 nM (Ki) | 4.6 nM (Ki) | Competitive | [6] |
Table 2: Cellular Effects of Aurora Kinase Inhibitors
| Inhibitor | Key Cellular Phenotypes | Effect on Histone H3 (Ser10) Phosphorylation | Effect on HURP Localization | Reference |
| This compound | Defective spindle formation, centrosome abnormalities | No significant inhibition | Affects gradient distribution on microtubules | [1][3][4] |
| Pan-Aurora Kinase Inhibitors (general) | Polyploidy, apoptosis, inhibition of cytokinesis | Strong inhibition | Not a primary reported effect | [5][7][8][9] |
Signaling Pathways
The diagrams below, generated using the DOT language, illustrate the Aurora kinase signaling pathway and the distinct points of intervention for this compound and pan-Aurora kinase inhibitors.
Caption: Overview of the Aurora kinase signaling pathway.
Caption: Differential targets of this compound and pan-Aurora kinase inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below as a reference for designing and interpreting related studies.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the kinase activity of purified Aurora kinases.
-
Reagents and Materials:
-
Recombinant human Aurora A, B, and C kinases
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
ATP
-
Substrate (e.g., Myelin Basic Protein for Aurora A, Histone H3 for Aurora B)
-
Test compounds (this compound, pan-Aurora kinase inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a multi-well plate, add the recombinant Aurora kinase and the substrate.
-
Add the diluted test compounds to the wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay
This assay measures the effect of the inhibitors on the proliferation and viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTT/MTS-based assays
-
96-well clear-bottom, opaque-walled plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Treat the cells with the diluted compounds. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Incubate as required by the assay (e.g., 10 minutes at room temperature for CellTiter-Glo®).
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the EC50 value.
-
Immunofluorescence Staining for Cellular Phenotypes
This method is used to visualize the effects of inhibitors on mitotic structures and protein localization within the cell.
-
Reagents and Materials:
-
Cells grown on coverslips in a multi-well plate
-
Test compounds
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-phospho-Aurora A, anti-phospho-Histone H3)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
-
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Fix the cells with the appropriate fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies diluted in blocking buffer.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies.
-
Wash with PBS.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Conclusion
This compound and pan-Aurora kinase inhibitors represent two distinct strategies for targeting the Aurora kinase family in cancer. This compound's selectivity for Aurora A offers a more targeted approach, potentially leading to a different efficacy and toxicity profile compared to the broad-spectrum inhibition of pan-Aurora kinase inhibitors. The choice between a selective and a pan-inhibitor will likely depend on the specific cancer type, its underlying genetic drivers, and the desired therapeutic outcome. The experimental protocols and comparative data presented in this guide are intended to aid researchers in the continued investigation and development of these promising anti-cancer agents.
References
- 1. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Pan Aurora Kinase Inhibitor: A Promising Targeted-Therapy in Dedifferentiated Liposarcomas With Differential Efficiency Depending on Sarcoma Molecular Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basal aurora kinase B activity is sufficient for histone H3 phosphorylation in prophase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Effect of Tripolin A on HURP Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tripolin A with other Aurora A kinase inhibitors, focusing on their effects on HURP (Hepatoma Upregulated Protein) phosphorylation. Detailed experimental protocols and supporting data are presented to aid researchers in validating the mechanism of action of these compounds.
Introduction to HURP Phosphorylation and this compound
HURP is a microtubule-associated protein that plays a critical role in spindle assembly and chromosome segregation during mitosis. Its function is tightly regulated by phosphorylation, primarily by Aurora A kinase.[1][2] This phosphorylation is essential for the proper localization and stability of HURP on spindle microtubules.[1][3] Dysregulation of the Aurora A-HURP signaling axis is implicated in tumorigenesis, making it an attractive target for cancer therapy.
This compound is a novel, non-ATP-competitive small-molecule inhibitor of Aurora A kinase.[4][5][6] Unlike many other Aurora A inhibitors, this compound affects the gradient distribution of HURP towards the chromosomes on the mitotic spindle but does not inhibit its binding to microtubules.[4][5] This unique mechanism of action provides a valuable tool to dissect the specific roles of HURP phosphorylation in mitotic progression.
Comparison of this compound with Alternative Aurora A Inhibitors
This compound's efficacy in inhibiting Aurora A kinase can be compared with other well-characterized inhibitors, such as MLN8054 and Alisertib (MLN8237). The following table summarizes their half-maximal inhibitory concentrations (IC50) against Aurora A, providing a quantitative measure of their potency.
| Compound | IC50 for Aurora A | Selectivity | Mode of Inhibition | Reference |
| This compound | 1.5 µM | Selective for Aurora A over Aurora B | Non-ATP-competitive | [6] |
| MLN8054 | 4 nM | >40-fold selective for Aurora A over Aurora B | ATP-competitive | [5][7] |
| Alisertib (MLN8237) | 1.2 nM | >200-fold selective for Aurora A over Aurora B | ATP-competitive | [4] |
Experimental Protocols for Validation
To validate the effect of this compound on HURP phosphorylation, a series of experiments can be performed. Below are detailed protocols for key assays.
In Vitro Aurora A Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of Aurora A kinase using a purified substrate.
Materials:
-
Recombinant active Aurora A kinase
-
Recombinant HURP protein (or a peptide substrate)
-
This compound and other inhibitors (MLN8054, Alisertib)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
SDS-PAGE gels and blotting apparatus
-
Phosphorimager or luminescence plate reader
Protocol:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a microcentrifuge tube, combine recombinant Aurora A kinase, the HURP substrate, and the kinase reaction buffer.
-
Add the diluted inhibitors to the respective tubes. Include a DMSO vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP (for ADP-Glo™ assay).
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer (for radiolabeling) or follow the ADP-Glo™ protocol.
-
If using [γ-³²P]ATP, resolve the samples by SDS-PAGE, transfer to a membrane, and expose to a phosphor screen. Quantify the band intensity corresponding to phosphorylated HURP.
-
If using the ADP-Glo™ assay, measure the luminescence according to the manufacturer's instructions.
-
Calculate the IC50 value for each inhibitor by plotting the percentage of kinase activity against the inhibitor concentration.
Western Blotting for Phosphorylated HURP (p-HURP)
This method assesses the level of HURP phosphorylation in cells treated with this compound.
Materials:
-
Cell line expressing endogenous or tagged HURP (e.g., HeLa)
-
This compound and control inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-HURP (phospho-specific) and anti-HURP (total)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or control inhibitors for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-p-HURP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-HURP antibody or an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
Quantify the band intensities to determine the relative change in HURP phosphorylation.
Immunofluorescence for HURP Localization
This technique visualizes the subcellular localization of HURP in response to this compound treatment.
Materials:
-
Cells grown on coverslips
-
This compound and control inhibitors
-
Paraformaldehyde (PFA) or methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against HURP
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with this compound or control inhibitors.
-
Fix the cells with 4% PFA or ice-cold methanol.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with the primary anti-HURP antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Capture images using a fluorescence microscope and analyze the localization pattern of HURP on the mitotic spindle.
Signaling Pathways and Experimental Workflows
To better visualize the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
A Comparative Guide to the In Silico Docking of Tripolin A Versus Other Aurora A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tripolin A with other prominent Aurora A kinase inhibitors, namely Alisertib (MLN8237), MLN8054, and MK-5108. The focus is on their in silico docking characteristics and experimental data to offer insights for drug discovery and development.
Aurora A kinase is a crucial regulator of mitotic progression, and its overexpression is implicated in various cancers, making it a significant target for anticancer therapies. This compound has emerged as a novel inhibitor with a distinct mechanism of action compared to many of its counterparts.
Quantitative Data Comparison
While a direct quantitative comparison of in silico docking binding energies from a single, consistent study is not available in the current literature for all the compounds, this section summarizes their inhibitory concentrations (IC50) and mechanisms of action. This experimental data provides a valuable benchmark for their efficacy.
| Inhibitor | Target | IC50 (nM) | Mode of Inhibition | Key Interactions & Binding Notes |
| This compound | Aurora A | 1500[1] | Non-ATP Competitive[1][2] | Predicted to bind to the inactive DFG-out or DFG-up conformations of Aurora A, in a manner similar but not identical to MLN8054.[1][3][4] It is suggested to bind to a deep back pocket or a small hydrophobic side-pocket.[1] |
| Alisertib (MLN8237) | Aurora A | 1.2[5] | ATP-Competitive | A selective and potent inhibitor of Aurora A.[5] |
| MLN8054 | Aurora A | 4[6][7] | ATP-Competitive[8] | Known to induce an unusual "DFG-up" conformation in the activation loop of Aurora A, which contributes to its selectivity.[1][9] |
| MK-5108 | Aurora A | 0.064 | ATP-Competitive | A highly selective inhibitor of Aurora A, with over 220-fold selectivity against Aurora B. |
Note: The direct comparison of in silico binding energies is challenging due to variations in computational methods, software, and force fields used across different studies. The IC50 values are derived from in vitro kinase assays and provide a measure of the concentration of the inhibitor required to reduce the activity of the enzyme by half.
Experimental Protocols
General Protocol for In Silico Docking of Aurora A Inhibitors
This section outlines a representative methodology for performing molecular docking studies on Aurora A kinase inhibitors, based on commonly employed techniques.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of human Aurora A kinase is obtained from the Protein Data Bank (PDB). A common choice is the structure with PDB ID: 2X81, which is a complex of Aurora A with MLN8054.[10] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software such as Schrödinger's Protein Preparation Wizard or AutoDock Tools.
-
Ligand Structures: The 2D structures of the inhibitors (this compound, Alisertib, MLN8054, MK-5108) are sketched using a molecular editor and then converted to 3D structures. The ligands are subsequently optimized to their lowest energy conformation using a suitable force field (e.g., OPLS_2005).
2. Molecular Docking Procedure:
-
Software: Molecular docking can be performed using various software packages, such as AutoDock, Glide (Schrödinger), or GOLD.
-
Grid Generation: A grid box is defined around the active site of the Aurora A kinase. The dimensions and center of the grid are set to encompass the binding pocket. For ATP-competitive inhibitors, this is centered on the ATP-binding site. For non-ATP competitive inhibitors like this compound, a broader area or a predicted allosteric site may be targeted.[1]
-
Docking Algorithm: A genetic algorithm is commonly used for docking, which explores various conformations and orientations of the ligand within the receptor's active site. Typical parameters include a set number of docking runs (e.g., 50), a population size (e.g., 150), and a maximum number of energy evaluations (e.g., 2.5 million).[11]
-
Scoring and Analysis: The resulting docked poses are scored based on their predicted binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the binding mode.
3. Binding Free Energy Calculation (Optional):
-
For a more accurate estimation of binding affinity, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can be performed on the docked complexes. This method provides a more refined prediction of the binding free energy.
Visualizations: Signaling Pathways and Experimental Workflows
Aurora A Signaling Pathway
The following diagram illustrates the central role of Aurora A kinase in the G2/M transition of the cell cycle and its interaction with key regulatory proteins.
Caption: Aurora A signaling pathway and points of inhibition.
In Silico Docking Workflow
The diagram below outlines the typical workflow for conducting in silico molecular docking studies.
Caption: A generalized workflow for in silico molecular docking.
References
- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. The Discovery of Aurora Kinase Inhibitor by Multi-Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular dynamics and free energy studies on Aurora kinase A and its mutant bound with MLN8054: insight into molecular mechanism of subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Tripolin A
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides essential safety and logistical information for the proper disposal of Tripolin A, a compound recognized for its potential harm if ingested and its significant toxicity to aquatic ecosystems.[1] Adherence to these procedural guidelines is critical for both personal safety and environmental stewardship.
Hazard Profile and Safety Summary
This compound presents specific hazards that necessitate careful management during disposal. The primary concerns are its acute oral toxicity and its classification as a substance very toxic to aquatic life with long-lasting effects.[1]
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Acute aquatic toxicity | Category 1 | Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity | Category 1 | Very toxic to aquatic life with long lasting effects.[1] |
This table summarizes the key hazards associated with this compound, dictating the stringent disposal protocols required.
Core Disposal Protocol
The fundamental principle for the disposal of this compound is to prevent its release into the environment.[1] Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
Step-by-Step Disposal Procedure:
-
Containment: Ensure that all waste this compound and any contaminated materials (e.g., personal protective equipment, weighing boats, pipette tips) are collected in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," its CAS number (1148118-92-6), and the associated hazard pictograms (e.g., harmful, environmental hazard).
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste container through an approved and licensed waste disposal contractor.[1] These contractors are equipped to handle and treat chemical waste in accordance with federal, state, and local regulations.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal contractor.
Experimental Deactivation and Neutralization
Currently, there are no standardized, publicly available experimental protocols for the specific chemical neutralization or deactivation of this compound for disposal purposes. The recommended and safest approach is to entrust the disposal to a professional hazardous waste management service that has the expertise and facilities to handle such chemicals.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to all applicable federal, state, and local regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
